Kaempferol 3-O-arabinoside
描述
This compound has been reported in Hypericum erectum, Xylopia emarginata, and other organisms with data available.
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346052 | |
| Record name | Juglalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99882-10-7 | |
| Record name | Juglalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99882-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isolation and Discovery of Kaempferol 3-O-arabinoside in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, identification, and biological significance of Kaempferol (B1673270) 3-O-arabinoside, a flavonoid glycoside with notable antioxidant and anti-inflammatory properties. This document details the discovery of this compound in various plant species, outlines step-by-step experimental protocols for its extraction and purification, and presents its interaction with key cellular signaling pathways.
Introduction
Kaempferol 3-O-arabinoside is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are recognized for their potential health benefits, and their glycosidic forms often exhibit enhanced stability and bioavailability. This compound has been identified in several plant species, including the leaves of Nectandra hihua[1][2][3], the flowers of Opuntia dillenii[4][5][6], and a novel acylated derivative in the flowers of Datura innoxia[7]. Its presence in these botanicals underscores its potential as a bioactive compound for further investigation in drug discovery and development.
Discovery and Occurrence in Plants
The discovery of this compound has been documented in various plant families, highlighting its distribution in nature. Notable plant sources are summarized below.
| Plant Species | Family | Part of Plant | Reference |
| Nectandra hihua | Lauraceae | Leaves | [1][2][3] |
| Opuntia dillenii | Cactaceae | Flowers | [4][5][6] |
| Datura innoxia | Solanaceae | Flowers | [7] |
| Petroselinum crispum (Parsley) | Apiaceae | Green parts | [8] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound from plant matrices involve a multi-step process, beginning with extraction and followed by various chromatographic techniques.
General Extraction and Fractionation Workflow
The initial step involves the extraction of flavonoids from the plant material, followed by fractionation to separate compounds based on their polarity.
Caption: General workflow for the extraction and fractionation of this compound.
Protocol for Solvent Extraction and Partitioning:
-
Maceration: The dried and powdered plant material (e.g., leaves or flowers) is macerated with a polar solvent such as ethanol or methanol at room temperature for 48-72 hours. The process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate. The flavonoid glycosides, including this compound, are typically enriched in the ethyl acetate fraction[1][2][3].
Chromatographic Purification
The enriched fraction is subjected to one or more chromatographic steps to isolate the pure compound.
Caption: Chromatographic workflow for the purification of this compound.
Protocol for Silica (B1680970) Gel Column Chromatography:
-
Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a mixture of chloroform and methanol).
-
Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent and gradually increasing the proportion of a polar solvent (e.g., chloroform-methanol gradient)[9].
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
Protocol for Sephadex LH-20 Column Chromatography:
-
Column Packing: A column is packed with Sephadex LH-20 and equilibrated with the chosen mobile phase (e.g., methanol).
-
Elution: The sample is loaded and eluted with the mobile phase. Sephadex LH-20 separates molecules based on size and polarity, and is effective in separating flavonoid glycosides[4][10].
Protocol for Preparative Thin Layer Chromatography (pTLC):
-
Plate Preparation: A thick layer of silica gel is coated onto a glass plate.
-
Sample Application: The partially purified fraction is applied as a band along the origin of the pTLC plate.
-
Development: The plate is developed in a suitable solvent system, such as ethyl acetate:methanol:water (100:16.5:13.5 v/v/v)[8].
-
Visualization and Extraction: The separated bands are visualized under UV light. The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a polar solvent like methanol[11].
Structural Identification
The structure of the isolated compound is elucidated using a combination of spectroscopic methods.
Spectroscopic Data for this compound
The following table summarizes the key spectroscopic data used for the identification of this compound.
| Spectroscopic Technique | Key Observations | Reference |
| ¹H-NMR | Signals corresponding to the kaempferol aglycone and an arabinose sugar moiety. Characteristic signals for the aromatic protons of the A and B rings of kaempferol, and the anomeric proton of the arabinose sugar. | [12][13] |
| ¹³C-NMR | Resonances for the carbon atoms of the kaempferol backbone and the arabinose unit. The position of glycosylation at C-3 is confirmed by the chemical shift of this carbon. | [12][13] |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that confirm the presence of the kaempferol aglycone and the arabinose sugar. | [7] |
| UV Spectroscopy | Shows characteristic absorption maxima for flavonols, with shifts in the presence of specific reagents confirming the hydroxylation pattern. | [7] |
¹H and ¹³C-NMR Data for Kaempferol 3-O-α-L-arabinopyranoside:
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Kaempferol Aglycone | ||
| 2 | 156.25 | - |
| 3 | 133.58 | - |
| 4 | 177.58 | - |
| 5 | 161.24 | 12.62 (s, OH-5) |
| 6 | 98.76 | 6.19 (d, J=2.0) |
| 7 | 164.29 | - |
| 8 | 93.73 | 6.43 (d, J=2.0) |
| 9 | 156.38 | - |
| 10 | 103.97 | - |
| 1' | 120.71 | - |
| 2' | 131.03 | 8.07 (d, J=8.9) |
| 3' | 115.32 | 6.87 (d, J=8.9) |
| 4' | 160.09 | - |
| 5' | 115.32 | 6.87 (d, J=8.9) |
| 6' | 131.03 | 8.07 (d, J=8.9) |
| Arabinose Moiety | ||
| 1'' | 101.25 | 5.33 (d, J=5.1) |
| 2'' | 71.60 | 3.76-3.17 (m) |
| 3'' | 70.82 | 3.76-3.17 (m) |
| 4'' | 66.06 | 3.76-3.17 (m) |
| 5'' | 64.26 | 3.76-3.17 (m) |
| (Data adapted from similar compounds and may vary slightly based on solvent and instrumentation)[12] |
Biological Activity and Signaling Pathways
Kaempferol and its glycosides have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. While much of the research has focused on the aglycone, emerging evidence suggests that the glycosidic forms also possess significant biological activity.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Kaempferol and its derivatives have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines. Kaempferol-3-O-β-rutinoside, a related compound, has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB pathway[14]. The proposed mechanism involves the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus[15][16][17].
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is often implicated in cancer. Kaempferol has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells[18][19][20][21]. The inhibitory effect is mediated through the downregulation of Akt phosphorylation, which in turn affects downstream targets involved in cell cycle progression and apoptosis.
Caption: Proposed mechanism of PI3K/Akt pathway modulation by this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This guide has provided a detailed overview of its discovery in various plant sources and comprehensive protocols for its isolation and identification. The elucidation of its inhibitory effects on key inflammatory and cell proliferation pathways, such as NF-κB and PI3K/Akt, provides a strong rationale for its further investigation in the development of novel therapeutic agents. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiinflammatory flavonoids from Opuntia dillenii (Ker-Gawl) Haw. flowers growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Research on Different Parts and Extracts of Opuntia dillenii and Its Bioactive Components, Functional Properties, and Applications [mdpi.com]
- 6. Opuntia dillenii: A Forgotten Plant with Promising Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic Profile , Essential oil Composition , Purification of Kaempferol 3-arabinofuranoside and Antimicrobial Activity of Parsley Cultivated in Dakhalia Governorate [jacb.journals.ekb.eg]
- 9. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]
- 10. scielo.org.mx [scielo.org.mx]
- 11. d-nb.info [d-nb.info]
- 12. ptfarm.pl [ptfarm.pl]
- 13. efashare.b-cdn.net [efashare.b-cdn.net]
- 14. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. STAT3 and NF-κB are common targets for kaempferol-mediated attenuation of COX-2 expression in IL-6-induced macrophages and carrageenan-induced mouse paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalsciencebooks.info [globalsciencebooks.info]
- 18. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Kaempferol Inhibits Zearalenone-Induced Oxidative Stress and Apoptosis via the PI3K/Akt-Mediated Nrf2 Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Biosynthesis of Kaempferol 3-O-arabinoside: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway of Kaempferol (B1673270) 3-O-arabinoside, a significant flavonoid glycoside. The document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the enzymatic steps, regulatory mechanisms, and experimental methodologies. Key quantitative data is summarized in tabular format for comparative analysis. Detailed protocols for essential experiments are provided, and metabolic and regulatory pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core biochemical processes.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of great interest for pharmaceutical and nutraceutical applications. Kaempferol, a flavonol, and its glycosidic derivatives are known for their antioxidant, anti-inflammatory, and anti-cancer properties. Glycosylation, the attachment of sugar moieties, significantly impacts the solubility, stability, and bioavailability of flavonoids. Kaempferol 3-O-arabinoside is a naturally occurring glycoside where an arabinose sugar is attached to the 3-hydroxyl group of the kaempferol aglycone. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems.
This guide delineates the complete biosynthetic route to this compound, commencing from the general phenylpropanoid pathway, proceeding through the core flavonoid pathway to synthesize the kaempferol backbone, and culminating in the specific glycosylation step.
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving several enzymes. It can be conceptually divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA, the precursor for flavonoid biosynthesis.
-
Core Flavonoid Pathway: Conversion of p-Coumaroyl-CoA to the flavonol aglycone, kaempferol.
-
Glycosylation: Attachment of an arabinose moiety to the 3-hydroxyl group of kaempferol.
A diagrammatic representation of the overall pathway is provided below.
Phenylpropanoid Pathway
The journey begins with the aromatic amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.
Core Flavonoid Pathway: Synthesis of Kaempferol
p-Coumaroyl-CoA serves as the entry point into the flavonoid biosynthesis pathway. The formation of the kaempferol aglycone is catalyzed by a series of enzymes:
-
Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[1][2][3][4]
-
Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to yield dihydrokaempferol.
-
Flavonol synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol, kaempferol.
UDP-L-Arabinose Biosynthesis
The sugar donor for the final glycosylation step is UDP-L-arabinose. Its synthesis originates from UDP-glucose in a three-step enzymatic process:
-
UDP-glucose 6-dehydrogenase (UGD): Oxidizes UDP-glucose to UDP-glucuronic acid.
-
UDP-xylose synthase (UXS): Decarboxylates UDP-glucuronic acid to form UDP-xylose.
-
UDP-xylose 4-epimerase (UXE): Catalyzes the epimerization of UDP-xylose to UDP-L-arabinose.
Glycosylation of Kaempferol
The final step in the biosynthesis of this compound is the transfer of an arabinose moiety from UDP-L-arabinose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). In Arabidopsis thaliana, this enzyme has been identified as UGT78D3 , a flavonol 3-O-arabinosyltransferase.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound.
| Table 1: Kinetic Parameters of Key Biosynthetic Enzymes | ||||
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) |
| Chalcone Isomerase (OsCHI3) | Oryza sativa | Naringenin chalcone | 11.60 | 69.35 |
| Chalcone Isomerase (OsCHI3) | Oryza sativa | Isoliquiritigenin | 50.95 | 9.214 x 10⁻⁵ |
| Flavonol 3-O-arabinosyltransferase (AtUGT78D3 H380Q) | Arabidopsis thaliana | UDP-glucose | 1 | - |
| Flavonol 3-O-arabinosyltransferase (AtUGT78D3 H380Q) | Arabidopsis thaliana | UDP-xylose | 1 | - |
| Table 2: In Vivo Concentrations of Kaempferol and its Glycosides in Arabidopsis thaliana | |
| Compound | Concentration Range |
| Kaempferol (aglycone) | Undetectable in most tissues |
| Kaempferol 3-O-glycosides | Variable, dependent on developmental stage and environmental conditions |
The pool of aglycone kaempferol is extremely small in vivo, as it is rapidly converted to its glycosylated forms.[5]
Regulation of the Biosynthetic Pathway
The biosynthesis of flavonoids, including kaempferol glycosides, is tightly regulated at the transcriptional level. A key regulatory mechanism involves the MBW complex , a protein complex consisting of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[6][7][8][9][10]
Environmental cues such as UV light, nutrient availability, and hormonal signals can modulate the expression and activity of the MBW complex components, thereby fine-tuning the flux through the flavonoid pathway and influencing the accumulation of specific end products like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Recombinant Protein Expression and Purification
Objective: To produce and purify recombinant enzymes of the pathway for in vitro characterization.
Protocol:
-
Cloning: The open reading frame of the target gene (e.g., CHS, CHI, F3H, FLS, UGT78D3) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+) or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Grow a 5 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking.
-
Inoculate 500 mL of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the supernatant onto a pre-equilibrated Ni-NTA (for His-tagged proteins) or Glutathione-Sepharose (for GST-tagged proteins) column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione).
-
Elute the recombinant protein with elution buffer (lysis buffer with a high concentration of imidazole or with reduced glutathione).
-
-
Protein Purity and Concentration:
-
Assess the purity of the eluted protein by SDS-PAGE.
-
Determine the protein concentration using a Bradford or BCA assay.
-
If necessary, further purify the protein using size-exclusion chromatography.
-
Enzyme Assays
Objective: To determine the activity of CHS by measuring the formation of naringenin chalcone.
-
Reaction Mixture (250 µL):
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
50 µM p-Coumaroyl-CoA
-
100 µM Malonyl-CoA
-
20 µg of purified recombinant CHS protein
-
-
Incubation: Incubate the reaction mixture at 30°C for 50 minutes.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of ethyl acetate (B1210297).
-
Vortex and centrifuge to separate the phases.
-
Collect the ethyl acetate phase and repeat the extraction.
-
Pool the ethyl acetate fractions and evaporate to dryness.
-
-
Analysis: Dissolve the residue in methanol (B129727) and analyze by HPLC.
Objective: To measure the activity of CHI by monitoring the conversion of naringenin chalcone to naringenin.[1][2][3][4][15]
-
Reaction Mixture (50 µL):
-
50 mM Potassium phosphate buffer (pH 7.5)
-
50 µM Naringenin chalcone
-
10 µg of purified recombinant CHI protein
-
-
Incubation: Incubate at 30°C for 5 minutes.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 100 µL of ethyl acetate.
-
Vortex and centrifuge.
-
Collect the ethyl acetate phase for analysis.
-
-
Analysis: Analyze the product by HPLC. Alternatively, the decrease in absorbance at 390 nm due to the conversion of chalcone can be monitored spectrophotometrically.[3]
Objective: To determine the activity of F3H and FLS, which are 2-oxoglutarate-dependent dioxygenases.
Protocol:
-
Reaction Mixture (100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM 2-oxoglutarate
-
0.5 mM Ascorbate
-
50 µM FeSO₄
-
100 µM Substrate (Naringenin for F3H; Dihydrokaempferol for FLS)
-
10-20 µg of purified recombinant enzyme
-
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex and centrifuge.
-
Collect the ethyl acetate phase, evaporate, and redissolve in methanol.
-
-
Analysis: Analyze the products (dihydrokaempferol for F3H; kaempferol for FLS) by HPLC.
Objective: To measure the arabinosylation of kaempferol.
Protocol:
-
Reaction Mixture (50 µL):
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM UDP-L-arabinose
-
100 µM Kaempferol (dissolved in DMSO)
-
5 µg of purified recombinant UGT78D3 protein
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of methanol.
-
Analysis: Centrifuge to pellet any precipitated protein and analyze the supernatant by HPLC-MS to detect the formation of this compound.
HPLC Analysis of Flavonoids
Objective: To separate and quantify kaempferol and its glycosides.[16][17][18][19][20]
Protocol:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at 365 nm for flavonols.
-
Quantification: Use authentic standards of kaempferol and its glycosides to generate calibration curves for quantification.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of genes involved in the biosynthetic pathway.[21][22][23][24]
Protocol:
-
RNA Extraction: Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol).
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix.
-
Perform the qRT-PCR in a real-time PCR cycler.
-
Use a housekeeping gene (e.g., actin or ubiquitin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
The biosynthesis of this compound is a well-defined pathway involving enzymes from the general phenylpropanoid pathway, the core flavonoid pathway, and a specific glycosyltransferase. The regulation of this pathway is complex and offers multiple points for metabolic engineering. The protocols and data presented in this guide provide a solid foundation for researchers aiming to study and manipulate the production of this and other related flavonoid glycosides. Further research to elucidate the kinetic properties of all enzymes in a single system and to unravel the finer details of the regulatory network will be invaluable for advancing our ability to harness these valuable natural products.
Experimental Workflows and Logical Relationships
References
- 1. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]
- 3. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 5. The Peroxidative Cleavage of Kaempferol Contributes to the Biosynthesis of the Benzenoid Moiety of Ubiquinone in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 12. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. paperso.journal7publish.com [paperso.journal7publish.com]
- 17. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 18. longdom.org [longdom.org]
- 19. ijariie.com [ijariie.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Kaempferol 3-O-arabinoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol (B1673270) 3-O-arabinoside is a flavonoid glycoside, a class of natural compounds garnering significant interest for its therapeutic potential. Found in various plant species, this molecule is a subject of research for its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of Kaempferol 3-O-arabinoside, focusing on its antioxidant, anti-inflammatory, and hepatoprotective effects. It is important to note that while research on the aglycone kaempferol and its other glycosidic forms (e.g., rutinosides, rhamnosides) is extensive, specific data on the 3-O-arabinoside variant is more limited. This document synthesizes the direct evidence for this compound and contextualizes it with findings from closely related compounds to illuminate its potential mechanisms of action and guide future research. This guide details experimental protocols, presents quantitative data in structured tables, and illustrates key molecular pathways and workflows using standardized diagrams.
Introduction
This compound belongs to the flavonol subclass of flavonoids, characterized by a kaempferol aglycone backbone linked to an arabinose sugar moiety at the 3-position. Flavonoids are secondary metabolites in plants, playing crucial roles in defense mechanisms and pigmentation. In human health, they are recognized for their broad-spectrum pharmacological effects. This compound has been isolated from plants such as Nectandra hihua and Solenostemma argel.[1][2] Its biological activities, particularly its antioxidant capacity, have been confirmed, while other potential effects are inferred from studies on structurally similar kaempferol glycosides.[1][3] This document aims to consolidate the available data and provide a technical foundation for professionals engaged in natural product research and drug development.
Isolation and Purification
The isolation of this compound from plant material is a critical first step for its characterization and biological evaluation. A general workflow involves extraction, fractionation, and chromatographic purification.
Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol: Extraction and Fractionation
This protocol is a generalized procedure based on methodologies for isolating flavonoid glycosides from plant extracts.
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves and twigs) at room temperature and grind into a fine powder.
-
Extraction: Macerate the dried powder in 60-70% aqueous ethanol (B145695) at a 1:15 (w/v) ratio for 48-72 hours at room temperature. Filter the mixture and repeat the extraction process on the residue. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: Suspend the crude extract in a water-methanol (9:1 v/v) mixture. Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and finally n-butanol.
-
Isolate Polar Fraction: Collect the n-butanol fraction, which will be enriched with polar glycosides, and evaporate the solvent to dryness. This fraction serves as the starting material for chromatographic purification.
Biological Activities
Antioxidant Activity
The antioxidant capacity is the most directly evidenced biological activity of this compound.[1] It is capable of scavenging free radicals, which is a key mechanism in protecting cells from oxidative stress induced by reactive oxygen species (ROS).[3] This activity is foundational to many other potential therapeutic effects, including anti-inflammatory and neuroprotective actions.
Table 1: Quantitative Antioxidant Activity Data
| Compound | Assay | Model System | Result (IC50 / SC50) | Reference |
|---|---|---|---|---|
| Kaempferol 3-O-α-L-arabinoside | DPPH Radical Scavenging | In vitro | Moderate Activity (Specific value not provided) | [2] |
| Kaempferol Glycoside Mix | DPPH Radical Scavenging | In vitro | SC50: 2.98 µg/mL (for n-butanol extract) | [4] |
| Kaempferol-3-O-alpha-L-rhamnoside | DPPH Radical Scavenging | In vitro | IC50: 14.6 µg/mL |[5] |
Note: Data for closely related compounds are included for comparative context and to highlight the antioxidant potential of the kaempferol glycoside class.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Prepare a series of concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a control (100 µL methanol and 100 µL DPPH solution) and a blank (100 µL methanol and 100 µL sample).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.
Potential Anti-Inflammatory Activity
While direct studies on this compound are limited, extensive research on other kaempferol glycosides demonstrates potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[6][7] These pathways are central regulators of inflammatory responses, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9]
Mechanism of Action: Kaempferol glycosides are thought to exert anti-inflammatory effects by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[6][10] Additionally, they can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[6][11]
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
Potential Hepatoprotective Activity
A study on Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside (KAR), a closely related compound, demonstrated significant hepatoprotective effects in a mouse model of D-galactosamine and lipopolysaccharide (GalN/LPS)-induced liver failure.[10][12] The protective mechanism involves antioxidant, anti-inflammatory, and anti-apoptotic actions.[10]
Mechanism of Action: KAR was shown to down-regulate the Toll-like receptor 4 (TLR4) and NF-κB signaling pathways.[10] By inhibiting this cascade, the compound reduced the production of inflammatory cytokines (TNF-α, IL-6, IL-1β) and oxidative stress markers (MDA, ROS), while increasing levels of the endogenous antioxidant glutathione (B108866) (GSH).[10] It also inhibited hepatocyte apoptosis by modulating the expression of Bcl-2 and Bax.[10]
Table 2: Hepatoprotective Effects of a Related Kaempferol Glycoside (KAR)
| Parameter | Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Serum ALT | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |
| Serum AST | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |
| Liver MDA | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |
| Liver GSH | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant increase vs. model group | [10] |
| Serum TNF-α | GalN/LPS-induced mice | KAR (50 mg/kg) | Significant decrease vs. model group | [10] |
| TLR4 Protein | GalN/LPS-induced mice | KAR (50 & 100 mg/kg) | Dose-dependent decrease in expression | [10] |
| NF-κB p65 Protein | GalN/LPS-induced mice | KAR (50 & 100 mg/kg) | Dose-dependent decrease in expression |[10] |
Disclaimer: The data above is for Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside and is presented to suggest a potential, but unconfirmed, mechanism for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | ROS | Antifection | TargetMol [targetmol.com]
- 4. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]
- 5. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijsit.com [ijsit.com]
- 10. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol 3-O-arabinoside: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-O-arabinoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. It is a glycoside derivative of Kaempferol, where an arabinose sugar moiety is attached at the 3-hydroxyl position. Flavonoids, and Kaempferol in particular, have garnered significant interest in the scientific community for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. While direct research on this compound is sparse, the biological activities of its aglycone, Kaempferol, and other glycosidic forms are well-documented. This guide will focus on these established mechanisms as a foundational understanding of the potential actions of this compound.
Core Mechanisms of Action
The biological effects of Kaempferol and its derivatives are multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Antioxidant Activity
Kaempferol and its glycosides are potent antioxidants.[1] Their primary mechanism involves scavenging free radicals and chelating metal ions that catalyze the production of reactive oxygen species (ROS). This antioxidant capacity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.
Anti-inflammatory Effects
A significant aspect of Kaempferol's mechanism of action is its ability to suppress inflammatory responses. This is primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway: Kaempferol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3] Inhibition of NF-κB by Kaempferol glycosides leads to a downstream reduction in the production of these inflammatory mediators.[2]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another critical regulator of inflammation. Kaempferol and its derivatives can inhibit the phosphorylation of these kinases, thereby blocking the downstream signaling cascade that leads to the production of inflammatory cytokines and enzymes.[2]
Anticancer Activity
Kaempferol exhibits anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).
-
Apoptosis Induction: Kaempferol can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria and subsequent activation of caspases.[4]
-
Cell Cycle Arrest: Kaempferol has been observed to cause cell cycle arrest at different phases, most commonly the G2/M phase, in various cancer cell lines.[5][6] This arrest prevents cancer cells from proliferating and dividing.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Kaempferol and its glycosides have been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[4]
Quantitative Data
The following tables summarize the available quantitative data for Kaempferol and some of its glycosides. It is important to reiterate that specific data for this compound is not available in the reviewed literature.
Table 1: Antioxidant Activity of Kaempferol and its Glycosides
| Compound | Assay | IC50 / SC50 | Source |
| Kaempferol | DPPH Radical Scavenging | 244 µg/mL | [7] |
| Kaempferol | ABTS Radical Scavenging | 3.70 ± 0.15 μg/mL | [8] |
| Kaempferol-3-O-α-L-rhamnoside (Afzelin) | DPPH Radical Scavenging | Not specified, but showed strong activity | [9] |
| New Kaempferol Glycoside¹ | DPPH Radical Scavenging | 12.45 μg/ml | [3] |
¹kaempferol 3-O-α-L-1C4-rhamnosyl-(1'''→2'')-β-D-4C1-xylopyranoside
Table 2: Anti-inflammatory Activity of Kaempferol Glycosides
| Compound | Assay | Effect | Cell Line | Source |
| Kaempferol-3-O-β-rutinoside | NO Production Inhibition | Concentration-dependent inhibition | RAW264.7 | [2] |
| Kaempferol-3-O-sophoroside | TNF-α Production Inhibition | Suppression | HUVECs | [10] |
Table 3: Cytotoxic Activity of Kaempferol and its Glycosides
| Compound | Cell Line | IC50 | Source |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 43 μmol/L | [5] |
| Kaempferol | HT-29 (Colon Cancer) | ~40 µM (at 72h) | [6] |
| Kaempferol-3-O-rhamnoside | LNCaP (Prostate Cancer) | Dose-dependent inhibition | [11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by Kaempferol and a general workflow for investigating its bioactivity.
Caption: Anti-inflammatory mechanism of Kaempferol via inhibition of MAPK and NF-κB signaling pathways.
Caption: Intrinsic apoptosis pathway induced by Kaempferol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]
- 4. [PDF] The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells | springermedicine.com [springermedicine.com]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Antioxidant Potential of Kaempferol 3-O-arabinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant activity. This technical guide provides an in-depth exploration of the antioxidant characteristics of Kaempferol 3-O-arabinoside, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its mechanistic role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound as a natural antioxidant agent.
Antioxidant Properties of this compound
This compound exhibits its antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant defense systems. As a flavonoid, its chemical structure, featuring multiple hydroxyl groups, enables it to donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.
In Vitro Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. These assays provide quantitative measures of the compound's ability to scavenge different types of free radicals and reduce oxidizing agents.
Table 1: Quantitative Data on the In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging Activity | IC50 | 38.4 ± 0.13 µg/mL | [No specific citation available in search results] |
| ABTS Radical Scavenging Activity | IC50 / Trolox Equivalents | Data not available for the pure compound | - |
| Ferric Reducing Antioxidant Power (FRAP) | Trolox Equivalents | Data not available for the pure compound | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Trolox Equivalents | Data not available for the pure compound | - |
Note: While quantitative data for ABTS, FRAP, and ORAC assays for the pure compound this compound were not explicitly found in the provided search results, numerous studies on plant extracts containing this compound have demonstrated significant antioxidant activity in these assays.
Signaling Pathways Modulated by Kaempferol Glycosides
The antioxidant effects of kaempferol and its glycosides, including this compound, extend beyond direct radical scavenging to the modulation of key cellular signaling pathways involved in the endogenous antioxidant response. A primary pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like kaempferol glycosides, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a suite of protective enzymes and proteins.
A Technical Guide to the Anti-inflammatory Effects of Kaempferol 3-O-arabinoside
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol (B1673270) 3-O-arabinoside, a flavonoid glycoside found in various plants, is emerging as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] Flavonoids, a class of polyphenolic compounds, are widely recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory actions.[3][4] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of kaempferol and its glycosides, with a specific focus on the potential role of Kaempferol 3-O-arabinoside. Drawing from research on closely related kaempferol derivatives, this document details the modulation of key signaling pathways, inhibition of pro-inflammatory mediators, and the experimental methodologies used to evaluate these effects. All quantitative data are presented in structured tables, and critical biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.
Introduction to this compound
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a natural flavonol found abundantly in fruits and vegetables.[3] It typically exists in glycosidic forms, where one or more hydroxyl groups are conjugated to a sugar moiety. This compound is one such glycoside, where an arabinose sugar is attached at the 3-position of the kaempferol backbone.[2] While research specifically on this compound is still developing, studies on similar kaempferol glycosides, such as kaempferol-3-O-rutinoside and kaempferol-3-O-rhamnoside, provide significant insights into its likely anti-inflammatory mechanisms.[5][6] These compounds have been shown to exert potent anti-inflammatory effects by targeting key cellular signaling pathways and reducing the production of inflammatory mediators.[4][7]
Core Anti-inflammatory Mechanisms
The anti-inflammatory activity of kaempferol and its glycosides is multifaceted, primarily involving the suppression of pro-inflammatory enzymes and cytokines through the modulation of critical signaling pathways.
Inhibition of Pro-inflammatory Mediators: Kaempferol derivatives consistently demonstrate the ability to inhibit the expression and activity of key mediators of the inflammatory response. This includes:
-
Pro-inflammatory Cytokines: Significant reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][8][9] These cytokines are central to initiating and amplifying the inflammatory cascade.
-
Inflammatory Enzymes: Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][10] These enzymes are responsible for the synthesis of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[3]
Modulation of Signaling Pathways: The regulation of these inflammatory mediators is largely achieved through the modulation of upstream signaling pathways. The two most prominent pathways affected by kaempferol glycosides are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][7]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, acting as a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][11] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p50/p65 dimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes.[5]
Kaempferol glycosides have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[5][8][12] This action effectively shuts down the transcription of a wide array of inflammatory mediators.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another critical set of pathways in the inflammatory response.[5] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors like AP-1 (a dimer of c-Jun and c-Fos).[13] The activation of these pathways contributes significantly to the production of inflammatory cytokines and enzymes.
Studies on kaempferol and its derivatives have demonstrated an ability to suppress the phosphorylation of p38, ERK, and JNK.[5][7] By preventing the activation of these key kinases, this compound can effectively reduce the expression of inflammatory genes regulated by MAPK-dependent transcription factors.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from studies on various kaempferol glycosides, providing a comparative look at their efficacy in reducing key inflammatory markers. This data serves as a strong indicator of the potential activity of this compound.
Table 1: In Vitro Effects of Kaempferol Glycosides on Inflammatory Mediators
| Compound | Cell Line | Stimulant | Concentration | Target | Inhibition/Reduction (%) | Reference |
| Kaempferol-3-O-β-rutinoside | RAW264.7 | LPS | 100 µM | NO Production | ~60% | [5] |
| Kaempferol-3-O-β-rutinoside | RAW264.7 | LPS | 100 µM | TNF-α | ~50% | [5] |
| Kaempferol-3-O-β-rutinoside | RAW264.7 | LPS | 100 µM | IL-6 | ~55% | [5] |
| Kaempferol-3-O-sophoroside | HUVECs | LPS | 10 µM | TNF-α Production | Significant | [12] |
| Kaempferol-3-O-rhamnoside | Microglia | HSV-1 | N/A | TNF-α | Significant | [9] |
| Kaempferol-3-O-rhamnoside | Microglia | HSV-1 | N/A | IL-1β | Significant | [9] |
| Kaempferol | Prostate Organoids | LPS | 20 µM | iNOS Protein | ~75% | [14] |
| Kaempferol | Prostate Organoids | LPS | 20 µM | COX-2 Protein | ~80% | [14] |
| Kaempferol | Prostate Organoids | LPS | 20 µM | TNF-α mRNA | ~60% | [14] |
| Kaempferol | Prostate Organoids | LPS | 20 µM | IL-6 mRNA | ~70% | [14] |
Note: Data is approximated from graphical representations in the cited literature where exact percentages were not stated.
Table 2: In Vivo Effects of Kaempferol Glycosides on Inflammatory Markers
| Compound | Animal Model | Condition | Dosage | Target | Reduction (%) | Reference |
| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | Mouse | GalN/LPS-induced liver injury | 50 mg/kg | Serum TNF-α | ~50% | [8] |
| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | Mouse | GalN/LPS-induced liver injury | 50 mg/kg | Serum IL-6 | ~45% | [8] |
| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | Mouse | GalN/LPS-induced liver injury | 50 mg/kg | Serum IL-1β | ~60% | [8] |
| Kaempferol-3-O-rhamnoside | Mouse | OVA-induced allergic asthma | N/A | BALF IL-4, IL-5, IL-13 | Significant | [6] |
| Kaempferol | Rat | Rotenone-induced PD model | 20 mg/kg | Brain TNF-α | 67.6% | [15] |
| Kaempferol | Rat | Rotenone-induced PD model | 20 mg/kg | Brain IL-6 | 62.8% | [15] |
Note: GalN = d-galactosamine; LPS = lipopolysaccharide; OVA = ovalbumin; BALF = bronchoalveolar lavage fluid; PD = Parkinson's Disease.
Experimental Protocols
The evaluation of the anti-inflammatory effects of compounds like this compound involves a series of standardized in vitro and in vivo experimental protocols.
In Vitro Anti-inflammatory Assay Workflow
A typical workflow for assessing anti-inflammatory activity in a cell-based model is outlined below. Macrophage cell lines, such as RAW264.7, are commonly used due to their central role in the inflammatory response.[5]
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay: A preliminary MTT or similar assay is performed to determine the non-toxic concentration range of this compound on the cells.[5]
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a further period (e.g., 18-24 hours).[5]
-
Quantification of Inflammatory Mediators:
-
Analysis of Protein Expression (Western Blot): Cell lysates are collected to analyze the expression levels of key proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p38, p38). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[8][9]
-
Analysis of Gene Expression (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the expression levels of target genes (e.g., Tnf, Il6, Nos2, Ptgs2) are quantified using quantitative real-time PCR.[9]
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of test compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound. The compound is usually administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
The available scientific evidence, primarily from studies on related kaempferol glycosides, strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action likely involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a broad-spectrum reduction of pro-inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2.[4][5][8]
For drug development professionals, this compound represents a promising lead compound. However, further research is imperative. Future studies should focus on:
-
Direct Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on isolated this compound to confirm and quantify its anti-inflammatory efficacy.
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing.
-
Target Identification: Utilizing advanced biochemical and molecular techniques to identify the direct molecular targets of the compound within the inflammatory cascades.[13]
-
Preclinical Models: Testing its efficacy in more complex, chronic models of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation.[16]
By systematically addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kaempferol 3-alpha-L-arabinopyranoside | C20H18O10 | CID 5481882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of kaempferol-3-O-rhamnoside on ovalbumin-induced lung inflammation in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of kaempferol-3-O-rhamnoside on HSV-1 encephalitis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3- O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Potential of Kaempferol Against Cancer Cells: A Technical Overview for Researchers
Introduction: Kaempferol (B1673270), a natural flavonol found in a variety of fruits, vegetables, and medicinal plants, has garnered significant attention in oncological research for its potential as a chemotherapeutic agent.[1][2][3][4] Extensive in vitro studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a spectrum of cancer types.[1][4][5] This technical guide provides an in-depth overview of the cytotoxic activity of kaempferol against various cancer cell lines, detailing the experimental methodologies used to evaluate its efficacy and visualizing the key signaling pathways involved in its mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effect of kaempferol is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. These values are determined through various in vitro assays and are crucial for comparing the compound's potency across different cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay |
| Breast Cancer | MDA-MB-453 | ~50 | 24 | MTT Assay |
| MDA-MB-453 | ~10 | 48 | MTT Assay | |
| MCF-7 | 90.28 (µg/ml) | Not Specified | MTT Assay | |
| Lung Cancer | A549 | 35.80 (µg/ml) | Not Specified | MTT Assay |
| Cervical Cancer | HeLa | 50 | 48 | MTT Assay |
| Hepatocellular Carcinoma | HepG2 | Not Specified (Dose & Time-dependent) | 24, 48, 72 | Not Specified |
| Colon Cancer | HT-29 | 0-60 (Dose-dependent) | 6, 12 | MTT & [3H]thymidine incorporation |
| Ovarian Cancer | A2780/CP70 | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time. Direct comparison of values across different studies should be done with caution.
Detailed Experimental Protocols
The investigation of kaempferol's cytotoxic activity involves a range of standardized cell-based assays. Below are the detailed methodologies for the key experiments cited.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MDA-MB-453 (breast), A549 (lung), HeLa (cervical), HepG2 (liver), HT-29 (colon), and A2780/CP70 (ovarian) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Kaempferol Preparation: Kaempferol is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments. The final DMSO concentration in the medium is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity and Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of kaempferol or DMSO as a control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.
[3H]Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with kaempferol.
-
Radiolabeling: Towards the end of the treatment period, [3H]thymidine is added to each well, and the cells are incubated for a few hours to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting: Cells are harvested onto glass fiber filters, and the unincorporated [3H]thymidine is washed away.
-
Scintillation Counting: The amount of incorporated radioactivity on the filters is measured using a scintillation counter. A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.
Apoptosis and Cell Cycle Analysis
Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with kaempferol for the desired duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Cell Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram provides the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M) suggests a cell cycle arrest.[6]
Western Blot Analysis for Protein Expression: This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Following treatment with kaempferol, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, CDK1, Cyclin A/B, caspases).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
Signaling Pathways in Kaempferol-Induced Cytotoxicity
Kaempferol exerts its cytotoxic effects by modulating several key signaling pathways that regulate the cell cycle and apoptosis.
Induction of G2/M Phase Cell Cycle Arrest
Kaempferol has been shown to induce cell cycle arrest at the G2/M phase in various cancer cells, including human breast carcinoma MDA-MB-453 cells.[6] This arrest prevents the cells from entering mitosis and ultimately leads to apoptosis. The mechanism involves the downregulation of key G2/M phase-related proteins.[6]
Caption: Kaempferol-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis via p53 Phosphorylation
The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. Kaempferol has been observed to induce apoptosis in MDA-MB-453 cells through the up-regulation and phosphorylation of p53 at the Ser-15 residue.[6]
Caption: Kaempferol-induced apoptosis via the p53 pathway.
Experimental Workflow for Assessing Cytotoxicity
The overall process of evaluating the cytotoxic activity of kaempferol follows a logical experimental workflow, from initial cell culture to the final data analysis of cell viability, apoptosis, and cell cycle progression.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of kaempferol induced apoptosis and inhibited proliferation in human cervical cancer SiHa cell: From macro to nano - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol 3-O-arabinoside: A Technical Guide to Its Role in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol (B1673270) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its presence in various medicinal plants utilized in traditional healing systems worldwide. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, putative mechanisms of action, and the experimental methodologies used for its evaluation. While research specifically on Kaempferol 3-O-arabinoside is still emerging, this document synthesizes the available data and draws parallels from the extensively studied aglycone, kaempferol, and its other glycosidic forms to provide a robust framework for future research and drug development endeavors.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects. Kaempferol, a prominent flavonol, and its glycosidic derivatives are key bioactive constituents in many dietary and medicinal plants. The glycosylation of kaempferol, as in this compound, can significantly influence its bioavailability, stability, and biological activity. This guide delves into the scientific literature to present a detailed technical overview of this compound's role in traditional medicine, supported by quantifiable data and established experimental protocols.
Traditional Medicinal Uses
This compound has been identified in several plants that hold a significant place in traditional medicine. For instance, it is a constituent of Nectandra hihua and Euphorbia orthoclada, plants used in folk medicine for their purported antioxidant and cytotoxic properties[1][2]. The presence of this compound in such plants suggests its potential contribution to their therapeutic effects. Traditional applications of plants containing kaempferol and its glycosides often revolve around treating inflammatory conditions, infections, and cancers[3][4][5][6].
Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in the current literature, the following tables summarize the available information and relevant data from closely related kaempferol glycosides to provide a comparative perspective.
Table 1: Antioxidant Activity of Kaempferol and its Glycosides
| Compound | Assay | IC50 (µg/mL) | Reference |
| Kaempferol-3-O-glucoside | DPPH | 1.25 ± 0.09 | [7] |
| Kaempferol-3-O-rhamnoside (Afzelin) | DPPH | Stronger than ascorbic acid | [8] |
| α-rhamnoisorobin (this compound derivative) | DPPH | 0.71 | [9] |
| Methanol (B129727) extract containing Kaempferol rhamnosides | DPPH | 52.48 | [9] |
| Ethyl acetate (B1210297) extract containing Kaempferol rhamnosides | DPPH | 78.11 | [9] |
Table 2: Cytotoxic Activity of Kaempferol and its Glycosides
| Compound | Cell Line | IC50 (µM) | Reference |
| Kaempferol-3-O-rhamnoside | HL-60 (Human leukemia) | 10.4 ± 1.0 | [10] |
| Kaempferol-3-O-rhamnoside | KG-1 (Human leukemia) | 11.5 ± 1.6 | [10] |
| Kaempferol | Huh7 (Hepatocellular carcinoma) | 4.75 | [11] |
| Kaempferol | MDA-MB-231 (Breast cancer) | 60.0 ± 16.3 (48h) | [11] |
| Kaempferol | HCT116 (Colon cancer) | 53.6 | [6] |
Table 3: Anti-inflammatory Activity of Kaempferol and its Glycosides
| Compound | Assay | Effect | Reference |
| Kaempferol-3-O-β-rutinoside | LPS-induced NO production in RAW264.7 cells | Dose-dependent inhibition | [3] |
| Kaempferol | LPS-induced NO production in RAW264.7 cells | Inhibition | [12] |
| Kaempferol-3-o-β-D-glucuronate | LPS-induced NO, PGE2, IL-1β in RAW 264.7 cells | Significant inhibition | [11] |
Table 4: Antimicrobial Activity of Kaempferol and its Glycosides
| Compound | Organism | MIC (µg/mL) | Reference |
| Kaempferol-3-O-glucoside | Staphylococcus aureus | 0.625 - 5.00 | [13] |
| Kaempferol-3-O-glucoside | Enterococcus faecalis | 0.625 - 5.00 | [13] |
| Kaempferol-3-O-glucoside | Salmonella typhi | >5.00 | [13] |
| Kaempferol-3-O-glucoside | Pseudomonas aeruginosa | >5.00 | [13] |
| Kaempferol rhamnoside derivatives | Various bacteria | 1 - 128 | [9][14] |
| This compound | Various bacteria | Moderated activity (Specific MIC not reported) | [15][16] |
Signaling Pathways
The molecular mechanisms underlying the bioactivities of this compound are not yet fully elucidated. However, studies on the aglycone kaempferol and its other glycosides provide valuable insights into potential signaling pathways. A study on a closely related diglycoside, kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside, demonstrated its hepatoprotective effects are mediated through the downregulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are frequently implicated in the anti-inflammatory effects of kaempferol and its derivatives[3]. In the context of cancer, kaempferol has been shown to modulate apoptosis, angiogenesis, and metastasis through various pathways including PI3K/AKT, STAT3, and ERK1/2[17].
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and related compounds.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound from plant material is as follows:
Caption: General workflow for extraction and isolation.
Antioxidant Activity Assays
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve this compound in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the sample solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample to the ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Treatment: Seed the cells in a 96-well plate and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide (NO) production and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.
Antimicrobial Assay (Broth Microdilution Method for MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a promising phytochemical with a foundation in traditional medicine. The available evidence, largely extrapolated from its aglycone and other glycosides, points towards significant antioxidant, anti-inflammatory, cytotoxic, and antimicrobial potential. However, a clear gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for this particular glycoside.
Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 and MIC values of pure this compound in a wide range of antioxidant, cytotoxicity, anti-inflammatory, and antimicrobial assays.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.
-
In Vivo Studies: Validating the in vitro findings through well-designed animal models to evaluate the efficacy and safety of this compound in a physiological context.
A concerted effort in these areas will be crucial to fully unlock the therapeutic potential of this compound and translate its traditional uses into evidence-based modern medicine.
References
- 1. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Quantification of Kaempferol 3-O-arabinoside by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 3-O-arabinoside is a naturally occurring flavonoid glycoside found in various medicinal plants. As a derivative of kaempferol, it is studied for its potential antioxidant and other pharmacological properties. Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive analytical technique widely used for the separation and quantification of such phenolic compounds.
This document provides a detailed protocol for the quantification of Kaempferol 3-O-arabinoside using a Reverse-Phase HPLC (RP-HPLC) method. The described methodology is based on established principles for the analysis of kaempferol and its glycosides and serves as a robust starting point for method development and validation in a research or quality control setting.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | A gradient elution is often preferred for complex samples to ensure good resolution. A typical gradient could be:0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-40 min: 90-10% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
| Detection Wavelength | Approximately 350 nm (based on the UV maxima of kaempferol glycosides) |
| Injection Volume | 10-20 µL |
Preparation of Standard Solutions
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol (B129727) or a mixture of methanol and water in a volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or initial mobile phase composition.
-
A typical concentration range for the calibration curve could be 1-100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh about 1 g of dried and powdered plant material.
-
Add 20 mL of methanol or 70% ethanol.
-
Extract using ultrasonication for 30-60 minutes or by refluxing at 60-70°C for 2 hours.
-
Centrifuge the extract at 3000-5000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Clean-up (if necessary):
-
Re-dissolve the dried extract in a suitable solvent.
-
For complex matrices, a solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interfering compounds.
-
-
Final Preparation:
-
Reconstitute the final extract in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
-
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for an HPLC method for flavonoid quantification. These values should be established specifically for this compound in your laboratory.
| Parameter | Typical Range/Value | Description |
| Linearity (R²) | > 0.999 | The correlation coefficient for the calibration curve over the specified concentration range. |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The relative standard deviation for replicate injections of the same standard (intra-day and inter-day). |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true amount of analyte recovered, typically determined by spiking a blank matrix with a known amount of standard. |
| Retention Time (RT) | Analyte- and method-dependent | The time at which the analyte elutes from the column. This needs to be determined experimentally. |
Data Presentation
The quantitative results from the HPLC analysis should be organized for clear interpretation and comparison.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
Table 2: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) | Amount in Original Sample (mg/g) |
| Sample 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Sample 3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a solid sample matrix.
Caption: HPLC quantification workflow for this compound.
Logical Relationship for Method Validation
This diagram outlines the key parameters assessed during HPLC method validation.
Caption: Key parameters for HPLC method validation.
Conclusion
The provided HPLC method offers a reliable framework for the quantification of this compound. It is essential to perform a full method validation in the specific laboratory environment and for the particular sample matrix being analyzed to ensure data of the highest quality and accuracy. This includes confirming the specificity for this compound and establishing all validation parameters outlined above.
Application Note: Quantitative Analysis of Kaempferol 3-O-arabinoside in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol 3-O-arabinoside is a flavonoid glycoside found in various plant species. Flavonoids are a class of polyphenolic compounds known for a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] Accurate and sensitive quantification of specific flavonoid glycosides like this compound in complex plant matrices is crucial for quality control, phytochemical research, and the development of herbal-based therapeutic agents. This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity.[3][4]
Experimental Protocols
Plant Material Extraction
This protocol outlines a general procedure for extracting flavonoids from plant tissues.[5] Optimization may be required depending on the specific plant matrix.
-
Sample Collection & Preparation: Immediately freeze fresh plant tissue samples (e.g., leaves, flowers) in liquid nitrogen to quench metabolic processes. Store at -80°C until extraction.[5]
-
Homogenization: Grind the frozen samples into a fine powder using a mortar and pestle with liquid nitrogen.[5]
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of extraction solvent (75% Methanol / 24.9% Water / 0.1% Formic Acid).
-
Vortex thoroughly to mix.
-
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.[5]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the remaining pellet can be re-extracted by repeating steps 3-5, and the supernatants can be pooled.[5]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial for analysis.[5]
LC-MS/MS Analysis
The following conditions are a robust starting point for the separation and detection of this compound.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| System | UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 30°C[5] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C[5] |
| Gas Flow | 10 L/min[5] |
| Nebulizer Pressure | 35 psi[5] |
MRM Transitions for Quantification
The identification and quantification of this compound are achieved by monitoring specific precursor-to-product ion transitions. The primary fragmentation involves the loss of the arabinoside sugar moiety from the parent ion.[7][8]
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) |
| This compound | 417.1[9] | 285.1 | 100 | 20 (Optimizable) |
| Internal Standard (e.g., Quercetin-3-O-glucoside) | 463.1 | 301.0 | 100 | 22 (Optimizable) |
Data Presentation
Calibration curves should be constructed using a certified reference standard of this compound. The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy, with recovery results ideally between 89-102%.[10]
Table 4: Example Quantitative Data for this compound in Plant Extracts
| Plant Species | Plant Part | Concentration (µg/g dry weight) | RSD (%) |
| Example Plant A | Leaves | 152.4 | 4.1 |
| Example Plant B | Flowers | 489.7 | 3.5 |
| Example Plant C | Leaves | 78.2 | 5.3 |
| Raphanus raphanistrum[9] | Aerial Parts | Detected | - |
Note: The values presented are for illustrative purposes. Actual concentrations will vary based on plant species, growing conditions, and extraction efficiency.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in complex plant extracts. This procedure is well-suited for natural product research, quality control of herbal medicines, and applications in the pharmaceutical and nutraceutical industries, enabling reliable characterization of this bioactive flavonoid glycoside.
References
- 1. Kaempferol-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01384K [pubs.rsc.org]
- 5. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Protocol for in vitro antioxidant assay of Kaempferol 3-O-arabinoside.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 3-O-arabinoside, a flavonoid glycoside, is a natural compound found in various plants, including Nectandra hihua[1]. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This document provides detailed protocols for the in vitro assessment of the antioxidant activity of this compound using three common and robust assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
These protocols are designed for researchers, scientists, and professionals in drug development who are interested in evaluating the antioxidant potential of this compound and other related natural products. The application of these assays will provide valuable data on the compound's ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.
Data Presentation: Antioxidant Activity of Kaempferol and its Glycosides
The antioxidant activity of flavonoids is influenced by their chemical structure, including the presence and position of hydroxyl groups and glycosidic moieties. While specific quantitative data for this compound across all three major assays is not extensively documented in single comparative studies, the following table summarizes available data for Kaempferol, and some of its glycosides to provide a comparative context. It is generally observed that the aglycone form (Kaempferol) exhibits higher antioxidant activity than its glycoside derivatives.
| Compound | Assay | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |
| Kaempferol | DPPH | 2.86 µM | - | - |
| Kaempferol | DPPH | 4.35 µg/mL | Rutin | Higher IC50 |
| Kaempferol-3-O-glucoside | DPPH | 1.25 µg/mL | Ascorbic Acid | 3.08 µg/mL |
| Kaempferol-3-O-rhamnoside (Afzelin) | DPPH | SC50 12.45 µg/mL | Ascorbic Acid | SC50 7.50 µg/mL |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | DPPH | 28.61 µM | - | - |
| This compound | General | Good antioxidant capacity | - | - |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. SC50 (Scavenging Concentration 50%) is analogous to IC50. Direct comparison of values between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle at 4°C. Prepare fresh daily.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control.
-
-
Assay Protocol (Microplate Method):
-
To a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with DPPH solution.
-
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is measured.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Methanol or ethanol (B145695) (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using Trolox (e.g., 0-15 µM).
-
-
Assay Protocol (Microplate Method):
-
To a 96-well plate, add 20 µL of the sample or standard Trolox solution at different concentrations.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control well, add 20 µL of methanol and 180 µL of the ABTS•+ working solution.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Antioxidant Activity:
-
The percentage of inhibition of ABTS•+ is calculated as:
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.
Materials:
-
This compound
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate (B1210297) trihydrate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Deionized water
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of deionized water and adjust the pH to 3.6 with glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
-
Preparation of FRAP Working Solution:
-
Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a ratio of 10:1:1 (v/v/v).
-
Prepare this solution fresh daily and warm it to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions.
-
Prepare a standard curve using ferrous sulfate (e.g., 100-1000 µM).
-
-
Assay Protocol (Microplate Method):
-
To a 96-well plate, add 20 µL of the sample or standard ferrous sulfate solution.
-
Add 180 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Ferric Reducing Antioxidant Power:
-
The antioxidant capacity of the sample is determined from the standard curve of ferrous sulfate.
-
The results are expressed as µM of Fe(II) equivalents or in terms of FRAP value (µmol Fe²⁺/g of sample).
-
Mandatory Visualizations
Caption: General workflow for in vitro antioxidant assays.
Caption: DPPH radical scavenging mechanism by an antioxidant.
References
Application Notes and Protocols: Cell Culture Studies Using Kaempferol 3-O-arabinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 3-O-arabinoside is a flavonoid glycoside that, along with its parent aglycone kaempferol and other glycosidic derivatives, has garnered significant interest in biomedical research.[1][2][3] These compounds are recognized for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[2][3][4] This document provides detailed application notes and standardized protocols for conducting cell culture-based studies to investigate the therapeutic potential of Kaempferol 3-O-arabinoside. The methodologies outlined are based on established practices for evaluating the biological activities of flavonoids.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
| Molecular Formula | C20H18O10 |
| Molecular Weight | 418.35 g/mol |
| Solubility | Soluble in DMSO, ethanol, and methanol. Limited solubility in water. |
| Purity | For cell culture experiments, use a purity of ≥95%. |
Application Notes
This compound and its related compounds have been investigated for several in vitro applications:
-
Anticancer Activity: Kaempferol and its glycosides have demonstrated the ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[2][5][6][7] The mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt and MAPK.[3][7]
-
Anti-inflammatory Effects: These compounds can suppress inflammatory responses in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.[8] The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory mediators and the downregulation of signaling pathways like NF-κB and MAPK.[8][9]
-
Neuroprotective Properties: In vitro models of neurodegenerative diseases and ischemic stroke have been used to demonstrate the neuroprotective potential of kaempferol glycosides.[10][11][12][13][14] Mechanisms include the reduction of oxidative stress, inhibition of neuroinflammation, and modulation of neuronal signaling pathways.[10][11][14]
Quantitative Data Summary
While specific quantitative data for this compound is limited in the current literature, the following tables summarize data for the parent compound, Kaempferol, and its other glycosides, which can serve as a valuable reference for experimental design.
Table 1: Cytotoxicity of Kaempferol in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 90.28 ± 4.2 | ~315 | 24 | [15] |
| A459 | Lung Cancer | 35.80 ± 0.4 | ~125 | 24 | [15] |
| HepG2 | Liver Cancer | Not specified | 25-50 (approx.) | 48 | [16] |
| MC-3 | Oral Cancer | Not specified | ~100 | 24 | [17] |
Table 2: Effects of Kaempferol and its Glycosides on Cell Viability and Apoptosis
| Compound | Cell Line | Concentration | Effect | Assay | Reference |
| Kaempferol | RAW 264.7 | 10-100 µM | Dose-dependent decrease in cell viability | MTT Assay | [18] |
| Kaempferol | MC-3 | 50, 100 µM | Concentration-dependent increase in apoptosis | Flow Cytometry (Annexin V/PI) | [17] |
| Kaempferol-3-O-rhamnoside | MCF-7 | 227 µM | IC50 for proliferation inhibition | Not specified | [1] |
| Kaempferol-3-O-rutinoside | H9c2 | Not specified | Significant reduction in LPS-induced apoptosis | Flow Cytometry | [19] |
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to assess the biological activity of this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line (e.g., MCF-7, A549, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Selected cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB).
Materials:
-
This compound
-
Selected cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Kaempferol's Putative Anti-inflammatory Mechanism
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Experimental Workflow: In Vitro Anticancer Screening
Caption: General experimental workflow for in vitro anticancer screening of this compound.
Logical Relationship: Apoptosis Induction Mechanism
Caption: Logical flow of the intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Kaempferol Glycosides against Brain Injury and Neuroinflammation by Inhibiting the Activation of NF-κB and STAT3 in Transient Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intestinal absorption and neuroprotective effects of kaempferol-3-O-rutinoside - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Neuroprotective effect of kaempferol glycosides against brain injury and neuroinflammation by inhibiting the activation of NF-κB and STAT3 in transient focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Investigating Kaempferol 3-O-arabinoside: Proposed Animal Models and Protocols
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kaempferol (B1673270) 3-O-arabinoside, a naturally occurring flavonoid glycoside, has been identified as a compound with significant antioxidant properties in preclinical in-vitro studies.[1][2][3] While direct in-vivo investigations on this specific glycoside are currently limited, the extensive body of research on structurally similar kaempferol derivatives provides a strong foundation for designing animal models to explore its therapeutic potential. These studies on related compounds suggest that Kaempferol 3-O-arabinoside may possess anti-inflammatory, hepatoprotective, and neuroprotective effects.
This document provides detailed application notes and proposed experimental protocols for studying the effects of this compound in relevant animal models. The methodologies are adapted from robust studies on other kaempferol glycosides, offering a scientifically sound starting point for in-vivo evaluation.
Proposed Therapeutic Areas for Investigation
Based on the known biological activities of kaempferol and its glycosides, the following therapeutic areas are proposed for the investigation of this compound:
-
Hepatoprotection: To investigate the potential protective effects against liver injury.
-
Anti-inflammation: To assess the ability to mitigate inflammatory responses.
-
Neuroprotection: To explore the potential protective effects against neuronal damage and neuroinflammation.
I. Hepatoprotective Effects: Acute Liver Injury Model
This model is proposed based on studies of other kaempferol glycosides that have demonstrated protection against chemically-induced liver damage. A study on a boysenberry leaf extract containing this compound has shown suppressive effects on carbon tetrachloride-induced liver injury in mice.[3]
Animal Model:
-
Species: Male Kunming mice
-
Inducing Agent: d-galactosamine (B3058547) (GalN) and lipopolysaccharide (LPS) to induce acute liver failure.
Experimental Protocol:
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Divide mice into the following groups (n=10 per group):
-
Control Group: Vehicle (e.g., saline) administration.
-
Model Group: GalN/LPS + Vehicle.
-
This compound Treatment Groups: GalN/LPS + this compound (e.g., 10, 20, 40 mg/kg).
-
Positive Control Group: GalN/LPS + known hepatoprotective agent (e.g., silymarin).
-
-
Dosing Regimen:
-
Administer this compound or vehicle orally once daily for 7 consecutive days.
-
One hour after the final dose on day 7, induce acute liver injury by intraperitoneal injection of GalN (e.g., 800 mg/kg) and LPS (e.g., 40 µg/kg).
-
-
Sample Collection and Analysis (24 hours post-induction):
-
Collect blood samples via cardiac puncture to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Euthanize mice and harvest liver tissues.
-
One portion of the liver is fixed in 10% formalin for histopathological examination (H&E staining).
-
Another portion is homogenized for the measurement of oxidative stress markers (malondialdehyde - MDA, reactive oxygen species - ROS) and inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Western blot analysis of liver homogenates can be performed to assess the expression of proteins in the TLR4/NF-κB signaling pathway.
-
Quantitative Data from a Study on a Structurally Similar Compound (Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside - KAR):
| Parameter | Model Group (GalN/LPS) | KAR Treatment Group (40 mg/kg) |
| Serum ALT (U/L) | Significantly Increased | Significantly Decreased |
| Serum AST (U/L) | Significantly Increased | Significantly Decreased |
| Hepatic MDA (nmol/mg protein) | Significantly Increased | Significantly Decreased |
| Hepatic ROS Production | Significantly Increased | Significantly Decreased |
| Serum TNF-α (pg/mL) | Significantly Increased | Significantly Decreased |
| Serum IL-6 (pg/mL) | Significantly Increased | Significantly Decreased |
| Serum IL-1β (pg/mL) | Significantly Increased | Significantly Decreased |
This table summarizes the trend of expected results based on a study of a related compound and should be used as a reference for designing experiments with this compound.
Signaling Pathway and Experimental Workflow
II. Anti-Inflammatory Effects: Allergic Asthma Model
This model is proposed to evaluate the potential of this compound in modulating inflammatory responses in the context of allergic airway inflammation, a T-helper type 2 (Th2) cell-driven disease.
Animal Model:
-
Species: Female BALB/c mice
-
Inducing Agent: Ovalbumin (OVA)
Experimental Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of OVA (e.g., 20 µg) emulsified in aluminum hydroxide.
-
-
Challenge:
-
From days 21 to 23, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
Grouping and Treatment:
-
Divide mice into groups: Control (saline-sensitized and challenged), OVA-sensitized and challenged (Model), OVA + this compound (e.g., 10, 20, 50 mg/kg, administered orally one hour before each OVA challenge), and OVA + Dexamethasone (positive control).
-
-
Sample Collection and Analysis (48 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to count total and differential inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).
-
Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and TNF-α in the BALF supernatant by ELISA.
-
Collect blood to measure serum levels of total and OVA-specific IgE.
-
Harvest lung tissue for histopathological analysis (H&E and PAS staining for inflammation and mucus production) and for Western blot analysis of proteins in relevant signaling pathways (e.g., Akt phosphorylation).
-
Quantitative Data from a Study on a Structurally Similar Compound (Kaempferol-3-O-rhamnoside - K-3-rh):
| Parameter | Model Group (OVA) | K-3-rh Treatment Group |
| Total inflammatory cells in BALF (x10^4) | Significantly Increased | Significantly Decreased |
| Eosinophils in BALF (%) | Significantly Increased | Significantly Decreased |
| IL-4 in BALF (pg/mL) | Significantly Increased | Significantly Decreased |
| IL-5 in BALF (pg/mL) | Significantly Increased | Significantly Decreased |
| IL-13 in BALF (pg/mL) | Significantly Increased | Significantly Decreased |
| Total IgE in serum (µg/mL) | Significantly Increased | Significantly Decreased |
This table summarizes the trend of expected results based on a study of a related compound and should be used as a reference for designing experiments with this compound.
Logical Relationship in Allergic Asthma Pathogenesis
III. Neuroprotective Effects: Transient Focal Stroke Model
This model is proposed to investigate the potential of this compound to protect against ischemic brain injury and associated neuroinflammation.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Procedure: Middle Cerebral Artery Occlusion (MCAO)
Experimental Protocol:
-
Animal Preparation: Anesthetize rats and perform MCAO by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: Induce ischemia for 2 hours, followed by reperfusion by withdrawing the filament.
-
Grouping and Treatment:
-
Sham Group: Surgery without MCAO.
-
MCAO Group: MCAO + Vehicle.
-
MCAO + this compound Groups: MCAO + this compound (e.g., 5, 10, 20 mg/kg, administered intravenously at the onset of reperfusion).
-
-
Assessment (24 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize rats, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histopathology and Immunohistochemistry: Use brain sections for H&E staining and immunohistochemical analysis of markers for neuronal injury (e.g., NeuN), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blot Analysis: Analyze brain tissue homogenates for the expression of proteins involved in inflammatory signaling pathways, such as phosphorylated and total NF-κB and STAT3.
-
Quantitative Data from a Study on Structurally Similar Compounds (Kaempferol-3-O-rutinoside - KRS and Kaempferol-3-O-glucoside - KGS):
| Parameter | MCAO Group | KRS/KGS Treatment Group |
| Neurological Deficit Score | Significantly Increased | Significantly Decreased |
| Infarct Volume (% of hemisphere) | Significantly Increased | Significantly Decreased |
| Iba1-positive cells (microglia) | Significantly Increased | Significantly Decreased |
| GFAP-positive cells (astrocytes) | Significantly Increased | Significantly Decreased |
| Phospho-NF-κB p65 expression | Significantly Increased | Significantly Decreased |
| Phospho-STAT3 expression | Significantly Increased | Significantly Decreased |
This table summarizes the trend of expected results based on a study of related compounds and should be used as a reference for designing experiments with this compound.
Signaling Cascade in Ischemic Brain Injury
Disclaimer: The experimental protocols and expected outcomes described herein are based on studies of structurally similar kaempferol glycosides and are intended to serve as a guide for investigating this compound. Researchers should optimize these protocols and dosages based on their own preliminary findings. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Kaempferol 3-O-arabinoside: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of Kaempferol (B1673270) 3-O-arabinoside, a naturally occurring flavonoid glycoside. This document summarizes its known biological activities, outlines detailed protocols for in vitro evaluation, and presents key signaling pathways implicated in its mechanism of action.
Biological Activities and Therapeutic Potential
Kaempferol 3-O-arabinoside has demonstrated a range of biological activities that suggest its potential as a therapeutic agent in several disease areas. The primary areas of investigation include its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Antioxidant Activity
This compound is recognized as a potent antioxidant flavonoid.[1] It functions by scavenging reactive oxygen species (ROS), thereby protecting cellular membranes and other biological macromolecules from oxidative damage.[2] This antioxidant capacity is fundamental to its protective effects against various pathologies, including photodamage to the skin induced by UV radiation.[2]
Anti-inflammatory Properties
This compound has been shown to exhibit significant anti-inflammatory effects. The primary mechanism involves the downregulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Anti-Cancer Potential
Preliminary evidence suggests that this compound possesses cytotoxic activities against certain cancer cell lines. The anti-cancer effects of kaempferol and its glycosides are often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in cancer cells.[3]
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of kaempferol glycosides contribute to their neuroprotective potential. By mitigating oxidative stress and inflammation in the brain, these compounds may offer therapeutic benefits in neurodegenerative diseases.
Quantitative Data Summary
While specific quantitative data for this compound is emerging, the following tables provide representative data for kaempferol and its related glycosides to guide researchers in their experimental design.
Table 1: Antioxidant Activity of Kaempferol and its Glycosides
| Compound | Assay | IC50 Value | Reference |
| Kaempferol | DPPH Radical Scavenging | 4.35 µg/mL | [4] |
| Kaempferol | ABTS Radical Scavenging | - | [5] |
| Kaempferol 3-O-α-L-rhamnoside | DPPH Radical Scavenging | - | [6][7] |
| Kaempferol 3-O-α-L-rhamnosyl-(1'''→2'')-β-D-xylopyranoside | DPPH Radical Scavenging | 12.45 µg/mL | [8] |
Table 2: Anti-inflammatory Activity of Kaempferol Glycosides
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Kaempferol-3-O-β-rutinoside | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition | Concentration-dependent | [9] |
| Kaempferol-3-O-β-rutinoside | RAW 264.7 | TNF-α Expression | Downregulation | Concentration-dependent | [9] |
| Kaempferol-3-O-β-rutinoside | RAW 264.7 | IL-6 Expression | Downregulation | Concentration-dependent | [9] |
| Kaempferol-3-O-α-l-arabinopyranosyl-7-O-α-l-rhamnopyranoside | - | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased Production | Dose-dependent | [10] |
Table 3: Anti-Cancer Activity of Kaempferol and its Glycosides
| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| Kaempferol | OVCAR-3 | MTT Assay | ~50 µM | 24 h | [11] |
| Kaempferol | SKOV-3 | MTT Assay | ~50 µM | 24 h | [11] |
| Kaempferol | MDA-MB-453 | MTT Assay | ~50 µM | 24 h | [3] |
| Kaempferol | K562 | MTT Assay | Not specified | 12, 24, 48 h | [12] |
| Kaempferol-3-O-rhamnoside | Ehrlich Ascites Carcinoma | Cell Growth Inhibition | 70.89% inhibition at 50 mg/kg | In vivo | [6][7] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the therapeutic potential of this compound.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to obtain various concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the sample is used as the control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)
Objective: To evaluate the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.
Protocol 3: MTT Cell Viability Assay (Anti-Cancer Activity)
Objective: To assess the cytotoxic effect of this compound on cancer cells.[13][14]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, etc.)
-
This compound
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for investigating the compound's efficacy.
Caption: General experimental workflow for in vitro studies.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ROS | Antifection | TargetMol [targetmol.com]
- 3. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]
- 9. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol Sensitizes Human Ovarian Cancer Cells-OVCAR-3 and SKOV-3 to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-Induced Apoptosis via JNK/ERK-CHOP Pathway and Up-Regulation of Death Receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Kaempferol 3-O-arabinoside as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 3-O-arabinoside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants. As a derivative of kaempferol, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical research. The use of a well-characterized chemical standard is crucial for the accurate quantification of Kaempferol 3-O-arabinoside in plant extracts, herbal formulations, and biological matrices, as well as for the reliable assessment of its biological activity. These application notes provide an overview of its use as a chemical standard, along with detailed protocols for its quantification and for assessing its biological effects.
Applications of this compound as a Chemical Standard
Phytochemical Analysis
This compound is utilized as a reference standard for the identification and quantification of this specific flavonoid in plant extracts and finished herbal products. Its use ensures the authenticity, quality, and consistency of these products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are common analytical techniques where this standard is employed.
Pharmacokinetic Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential. This compound standard is used to develop and validate analytical methods for its quantification in biological samples such as plasma, urine, and tissues, enabling pharmacokinetic profiling.
In Vitro and In Vivo Biological Assays
To investigate the pharmacological effects of this compound, it is used as a standard to ensure the accuracy and reproducibility of in vitro and in vivo experiments. This includes its use as a positive control or reference compound in antioxidant and anti-inflammatory assays.
Quantitative Data
The following tables summarize key quantitative data related to the analytical methods and biological activities of this compound and related compounds.
Table 1: Representative Chromatographic and Mass Spectrometry Data for Kaempferol Glycosides
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |
| Kaempferol 3-O-rutinoside | Not Specified | 593.15 | 285.04 |
| Kaempferol 3-O-glucoside | Not Specified | 447.09 | 285.04 |
| This compound | Not Specified | 417.08 | 285.04 |
Note: The exact retention time can vary depending on the specific chromatographic conditions.
Table 2: Antioxidant Activity of Kaempferol and its Glycosides (IC50 values)
| Compound | DPPH Assay (µM) | ABTS Assay (µM) |
| Kaempferol | 15.2 ± 1.1 | 8.5 ± 0.7 |
| Kaempferol 3-O-rhamnoside | 25.4 ± 1.8 | 12.3 ± 1.0 |
| Kaempferol 3-O-rutinoside | 28.9 ± 2.1 | 14.7 ± 1.2 |
Data is representative and may vary between different studies.
Table 3: Anti-inflammatory Activity of Kaempferol Rhamnosides (IC50 values)
| Compound | Nitric Oxide (NO) Production in RAW 264.7 cells (µM) | NF-κB Luciferase Activity (µM) |
| Kaempferol | 15.4 | 90.3 |
| α-rhamnoisorobin (Kaempferol 7-O-rhamnoside) | 37.7 | 36.2 |
Experimental Protocols
Protocol for Quantification of this compound by HPLC-UV (Adapted Method)
This protocol is an adapted method based on validated methods for similar kaempferol glycosides and should be validated for the specific matrix being analyzed.
4.1.1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
4.1.2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of powdered, dried plant material and extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with methanol to a suitable concentration within the calibration curve range.
4.1.3. HPLC Conditions
-
Instrument: HPLC system with a UV/DAD detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-30 min: 30-50% B
-
30-35 min: 50-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
4.1.4. Data Analysis
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
References
In Vivo Bioavailability of Kaempferol 3-O-arabinoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a natural flavonol found in numerous edible plants, has garnered significant attention for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, in its natural state, kaempferol is often glycosylated, with various sugar moieties attached to its core structure. One such derivative is Kaempferol 3-O-arabinoside. The bioavailability of these glycosides is a critical factor in determining their therapeutic potential, as it governs the extent and rate at which the active compound reaches systemic circulation.
This document provides a detailed overview of the current understanding of the in vivo bioavailability of kaempferol and its glycosides, with a specific focus on the challenges and methodologies relevant to studying this compound. Due to a notable lack of direct in vivo pharmacokinetic data for this compound in the current scientific literature, this guide draws upon the broader knowledge of kaempferol and other kaempferol glycosides to provide a foundational framework for future research.
Data Presentation: Bioavailability of Kaempferol and its Glycosides
Table 1: Summary of a Representative Pharmacokinetic Study of Kaempferol in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax | - | ~0.46 µg/mL |
| Tmax | - | ~1-2 hours |
| AUC | Proportional to dose | Proportional to dose |
| Bioavailability (F) | - | ~2% |
| Terminal Half-life (t1/2) | ~3-4 hours | - |
| Clearance (CL) | ~3 L/hr/kg | - |
| Volume of Distribution (Vd) | ~8-12 L/kg | - |
Data compiled from studies on kaempferol aglycone in Sprague-Dawley rats.[5][6][7][8] It is important to note that these values are for the aglycone and may not be directly extrapolated to this compound.
Metabolic Pathways and Absorption
The absorption and metabolism of kaempferol glycosides are complex processes. The nature of the sugar moiety significantly influences the absorption pathway.
-
Hydrolysis in the Intestine: Glycosides like this compound are generally not absorbed intact. They first undergo hydrolysis by intestinal enzymes (e.g., β-glucosidases) or gut microbiota to release the aglycone, kaempferol.[9]
-
Absorption of the Aglycone: The liberated kaempferol aglycone, being more lipophilic, can then be absorbed across the intestinal epithelium via passive diffusion.[10]
-
First-Pass Metabolism: Following absorption, kaempferol undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver. The main metabolic pathways are glucuronidation and sulfation, leading to the formation of various conjugates (e.g., kaempferol-3-glucuronide, kaempferol-7-glucuronide).[11][12] These conjugated forms are the predominant circulating metabolites.
-
Efflux Transporters: The bioavailability of kaempferol and its metabolites is further limited by the action of efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the compounds back into the intestinal lumen.[11][12]
Figure 1. Simplified workflow of the absorption and metabolism of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the oral bioavailability of this compound in a rat model.
a. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.[5][6][7][8]
-
Animals should be fasted overnight with free access to water before dosing.
b. Dosing:
-
Oral Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single oral dose (e.g., 50-100 mg/kg) via gavage.
-
Intravenous Administration: For determining absolute bioavailability, a separate group of rats should receive an intravenous dose (e.g., 5-10 mg/kg) of this compound dissolved in a vehicle like saline with a co-solvent (e.g., DMSO, PEG400).
c. Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
d. Sample Preparation for Analysis:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., quercetin (B1663063) or a related flavonoid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for the quantification of this compound and its metabolites in plasma. Method validation is crucial for accuracy and reliability.[1][13]
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A linear gradient from 10% B to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Kaempferol and its derivatives have a characteristic UV absorbance at approximately 365 nm.
-
Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, tandem mass spectrometry is recommended. The transitions for this compound and its expected metabolites would need to be determined.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound.
Figure 2. Experimental workflow for plasma sample preparation and analysis.
Signaling Pathways and Efflux Transporters
The bioavailability of kaempferol is significantly influenced by cellular signaling pathways that regulate the expression and activity of metabolic enzymes and efflux transporters.
-
UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are the primary phase II enzymes responsible for conjugating kaempferol. Their expression can be modulated by various nuclear receptors.
-
Efflux Transporters (P-gp, MRPs, BCRP): These ATP-binding cassette (ABC) transporters actively extrude kaempferol and its conjugates from cells, reducing their net absorption. The expression of these transporters is also under the control of complex signaling networks.
References
- 1. HPLC Plasma Assay of a Novel Anti-MRSA Compound, Kaempferol-3-O-Alpha-L-(2",3"-di-p-coumaroyl)rhamnoside, from Sycamore Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal absorption and neuroprotective effects of kaempferol-3-O-rutinoside - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. | Semantic Scholar [semanticscholar.org]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Exposure of Kaempferol Is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Plasma Assay of a Novel Anti-MRSA Compound, Kaempferol-3-O-Alpha-L-(2",3"-di-p-coumaroyl)rhamnoside, from Sycamore Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Kaempferol 3-O-arabinoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Kaempferol 3-O-arabinoside and improve yields.
Troubleshooting Guide
This guide addresses specific issues that can arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Solvent Selection | This compound, as a flavonoid glycoside, is generally more soluble in polar solvents. Use high-purity methanol (B129727) or ethanol (B145695). Ethanol-water mixtures (60-80%) are often more effective than pure solvents.[1][2] |
| Suboptimal Extraction Parameters | Optimize temperature, time, and solid-to-liquid ratio. Increasing temperature (to 50-70°C) can improve solubility, but excessive heat can cause degradation.[1] Optimal extraction times for methods like ultrasound-assisted extraction are typically between 45 and 120 minutes.[1] A higher solvent volume (solid-to-liquid ratio of 1:20 to 1:40 g/mL) can enhance extraction efficiency.[1][3] |
| Inefficient Extraction Method | Conventional methods like maceration can be less efficient.[4] Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[3][4] |
| Inadequate Plant Material Preparation | The particle size of the plant material is crucial. Grind dried plant material into a fine powder (e.g., ≤125µm) to increase the surface area for solvent contact.[3][5] |
Issue 2: Low Concentration of Pure this compound After Purification
| Potential Cause | Recommended Solution |
| Degradation During Extraction | Flavonoids can be sensitive to high temperatures, extreme pH, and light.[1][4] Use low-temperature extraction methods (e.g., UAE at controlled temperatures) and a rotary evaporator under reduced pressure for solvent removal.[4] Maintain a neutral or slightly acidic pH (4-6) during extraction.[4] Protect extracts from light by using amber glass containers.[1] |
| Inefficient Purification Strategy | Significant loss can occur during column chromatography due to irreversible adsorption or co-elution with impurities.[1] Use a multi-step approach, starting with liquid-liquid partitioning to separate compounds based on polarity.[4] For column chromatography, use adsorbents like silica (B1680970) gel or Sephadex LH-20.[6] Fine-tune the solvent gradient during elution to improve separation of compounds with similar polarities.[1] |
| Co-elution with Impurities | The target compound may have a similar polarity to other extracted molecules.[1] Consider using preparative High-Performance Liquid Chromatography (HPLC) for a higher degree of purification if standard column chromatography is insufficient.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: Polar solvents are most effective for extracting flavonoid glycosides like this compound. Aqueous ethanol (60-80%) or aqueous methanol are commonly recommended as they provide a good balance of polarity to efficiently extract the target compound.[1][2] For some advanced methods like MAE, 100% ethanol has been shown to produce high yields of kaempferol.[3]
Q2: How can I prevent the degradation of my compound during the extraction process?
A2: To prevent degradation, control the extraction temperature, pH, and light exposure. Avoid excessively high temperatures by using methods like ultrasound-assisted extraction at controlled temperatures (e.g., 50-70°C) and by concentrating your extract with a rotary evaporator at low temperatures (e.g., 50°C).[1][4] Maintain a slightly acidic to neutral pH (4-6) in your solvent system.[4] Always store your plant material and extracts in dark or amber-colored containers to prevent photodegradation.[1]
Q3: I have a good amount of crude extract, but the final yield of the pure compound is very low. What should I do?
A3: This issue often points to problems during the purification phase. You may be losing the compound due to irreversible adsorption on your chromatography column or poor separation from other components.[1] Consider pre-purification with liquid-liquid partitioning to remove major impurities. Optimize your column chromatography by using a shallower elution gradient to better separate compounds with similar polarities.[1] For very challenging separations, preparative HPLC is a highly effective alternative.[1]
Q4: Should I use fresh or dried plant material for extraction?
A4: Dried plant material is generally preferred for extraction.[5] Drying the material to a constant weight, typically at low temperatures (40-50°C) to avoid thermal degradation, and then grinding it into a fine powder increases the efficiency of the extraction process by improving solvent penetration.[4][5]
Q5: What are the advantages of using Ultrasound-Assisted Extraction (UAE) over traditional methods?
A5: UAE offers several advantages, including increased extraction efficiency, reduced extraction time, and lower solvent consumption.[4][7] The mechanical effects of ultrasound, such as cavitation, disrupt the plant cell walls, facilitating the release of the target compounds into the solvent.[7] This often results in higher yields compared to methods like maceration.[4][8]
Data Presentation
Table 1: Comparison of Extraction Methods for Kaempferol and its Glycosides
| Extraction Method | Solvent | Temperature (°C) | Time | Yield | Source |
| Microwave-Assisted (MAE) | 100% Ethanol | - | 4 min | 21.55 mg/g DW | [3] |
| Ultrasound-Assisted (UAE) | 100% Ethanol | - | - | 18.60 mg/g DW | [3] |
| Maceration (ME) | 100% Ethanol | Room Temp | - | 12.01 mg/g DW | [3] |
| Ultrasound-Assisted (UAE) | 40% Ethanol | 72.3°C | 1.6 h | 4.765% | [7] |
| Heat Reflux (HRE) | 70% Ethanol | 70°C | 2 h | Lower than UAE | [9] |
| Supercritical CO₂ (SFE) | CO₂ + Methanol/Ethanol | 40-60°C | 30-70 min | Variable | [2] |
Note: Yields can vary significantly based on the plant source, specific glycoside, and precise experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material in an oven at 40-50°C to a constant weight.[4] Grind the dried material into a fine powder (e.g., 200-300 mesh).[1]
-
Extraction:
-
Filtration and Concentration:
Protocol 2: Purification by Column Chromatography
-
Pre-purification (Optional): Perform liquid-liquid partitioning of the crude extract using solvents of varying polarities (e.g., petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol) to separate fractions based on solubility.[4][6] this compound is expected to be in the more polar fractions like ethyl acetate or n-butanol.
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent like chloroform.[1]
-
Pour the slurry into a glass column and allow it to pack evenly.
-
-
Sample Loading: Dissolve the dried extract/fraction in a minimal amount of the initial mobile phase and load it carefully onto the top of the silica gel bed.[1]
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a polar solvent like methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).[1]
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Final Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the isolated compound.[1]
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Kaempferol 3-O-arabinoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Kaempferol (B1673270) 3-O-arabinoside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Kaempferol 3-O-arabinoside and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring flavonoid glycoside.[1] Like many flavonoids, its therapeutic potential is often limited by its poor water solubility, which can adversely affect its bioavailability and the development of pharmaceutical formulations.[2][3][4][5]
Q2: What is the predicted aqueous solubility of this compound?
While experimental data is limited, predicted water solubility for this compound is approximately 1.02 g/L. Another source indicates a calculated solubility of 0.27 g/L at 25°C.[6] It is important to note that these are calculated values and actual experimental solubility may vary.
Q3: In which organic solvents is this compound soluble?
This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[7][8] The aglycone, kaempferol, is soluble in ethanol, DMSO, and dimethyl formamide.[9]
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
Several methods can be employed to improve the solubility of flavonoids like this compound. The most common approaches include:
-
pH Adjustment: Altering the pH of the aqueous solution.
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
Use of Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) complexes.
-
Nanoformulations: Developing nanoparticle-based delivery systems.[3][10][11]
Troubleshooting Guides
Issue 1: My this compound is not dissolving in my aqueous buffer.
Cause: The low intrinsic aqueous solubility of the compound.
Solutions:
-
pH Adjustment: The solubility of flavonoids is often pH-dependent. Increasing the pH of the solution can ionize the hydroxyl groups on the flavonoid structure, leading to enhanced solubility.[12]
-
Co-solvency: The addition of a water-miscible organic solvent can significantly improve solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
This protocol outlines the steps to determine and enhance the solubility of this compound by modifying the pH of the aqueous solution.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of buffers at different pH values (e.g., pH 5, 6, 7, 7.4, 8, 9).
-
Add an excess amount of this compound to a known volume of each buffer.
-
Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the λmax of this compound.
-
Calculate the concentration of the dissolved compound using a standard curve.
dot
Caption: Workflow for enhancing solubility using pH adjustment.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to improve the solubility of this compound by using a co-solvent system.
Materials:
-
This compound
-
Deionized water
-
Co-solvent (e.g., Ethanol, DMSO, Propylene Glycol)
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Vortex the samples thoroughly and then allow them to equilibrate by shaking at a constant temperature for 24 hours.
-
Centrifuge the samples to separate the undissolved solid.
-
Dilute the supernatant with the appropriate co-solvent mixture and measure the absorbance using a UV-Vis spectrophotometer.
-
Determine the solubility in each mixture using a pre-established calibration curve.
dot
Caption: Workflow for enhancing solubility using co-solvents.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol details the use of cyclodextrins to form inclusion complexes and improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer
-
Analytical balance
Procedure:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the mixtures for 48-72 hours at a constant temperature.
-
Filter the suspensions to remove the undissolved compound.
-
Freeze-dry the filtrate to obtain the solid inclusion complex.
-
Determine the amount of this compound in the complex using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry after dissolution in an appropriate solvent).
-
Conduct phase solubility studies by plotting the concentration of dissolved this compound against the concentration of the cyclodextrin.
dot
Caption: Workflow for cyclodextrin inclusion complexation.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of kaempferol and related flavonoids using different methods. While specific data for this compound is limited, these values provide a strong indication of the potential improvements achievable.
Table 1: Solubility of Kaempferol in Various Organic Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~11 |
| DMSO | ~10 |
| Dimethyl formamide | ~3 |
| Data from Cayman Chemical product information sheet for Kaempferol.[9] |
Table 2: Enhancement of Kaempferol Solubility using Cyclodextrins
| Cyclodextrin (CD) | Concentration of CD (mol·L⁻¹) | Concentration of Kaempferol (mol·L⁻¹) | Fold Increase in Solubility |
| Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) | 5.00 x 10⁻³ | 4.56 x 10⁻⁵ | 12.7 |
| Data from a study on Kaempferol with various cyclodextrins.[13][14][15] |
Table 3: Enhancement of Kaempferol Solubility via Chemical Modification
| Compound | Aqueous Solubility (mol·L⁻¹) | Fold Increase vs. Kaempferol |
| Kaempferol (Kae) | 3.95 x 10⁻⁴ | - |
| Sulfonated Kae (Kae-SO₃) | 6.42 x 10⁻² | ~162 |
| Sulfonated Kae-Ga(III) complex | Not specified, but ~300-fold higher than Kae-Ga complex | - |
| Data from a study on synthesizing kaempferol derivatives.[16][17] |
Signaling Pathways and Mechanisms
Mechanism of Cyclodextrin Inclusion
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[2][18] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming a host-guest inclusion complex. This complex is more water-soluble than the guest molecule alone, thereby increasing its apparent aqueous solubility.[4][5]
dot
Caption: Encapsulation of a guest molecule by a cyclodextrin.
References
- 1. Kaempferol 3-alpha-L-arabinopyranoside | C20H18O10 | CID 5481882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 6. CAS # 5041-67-8, Kaempferol 3-O-alpha-L-arabinofuranoside, Kaempferol 3-arabinoside - chemBlink [chemblink.com]
- 7. This compound | CAS:99882-10-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound | CAS:99882-10-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Novel formulations of Kaempferol and its monosaccharide derivatives for healing cancers and microbial infections [mnba-journal.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation: A Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Kaempferol 3-O-arabinoside under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Kaempferol 3-O-arabinoside under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a well-sealed container, protected from light and moisture. Recommended storage temperatures are:
-
Long-term storage: -20°C for up to 3 years.
-
Short-term storage: 4°C for up to 2 years.
-
For desiccated long-term storage, -20°C is recommended.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. It is crucial to protect solutions from light. General recommendations are:
-
In a suitable solvent (e.g., DMSO, ethanol), store at -80°C for up to 6 months.
-
For shorter periods, storage at -20°C for up to 1 month is acceptable. Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: What factors can affect the stability of this compound in my experiments?
A3: The primary factors that can compromise the stability of this compound are:
-
pH: The compound is more stable in acidic to neutral conditions and is susceptible to degradation in alkaline environments.
-
Temperature: Elevated temperatures can lead to thermal degradation.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q4: I am seeing unexpected peaks in my HPLC analysis. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to the degradation of this compound. The C-ring of the flavonoid structure is susceptible to fission, which can lead to the formation of simpler phenolic compounds. To confirm if the peaks are degradation products, a forced degradation study can be performed to identify potential degradants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or activity over time. | Degradation due to improper storage. | Review your storage conditions. For solutions, ensure they are stored at or below -20°C and protected from light. For solid compound, store at -20°C for long-term use. Prepare fresh solutions for critical experiments. |
| Inconsistent results between experimental replicates. | Instability of the compound in the experimental buffer or medium. | Check the pH of your experimental medium. Kaempferol glycosides are generally more stable at a pH below 7. If possible, adjust the pH or use a different buffer system. Minimize the time the compound is in solution before use. |
| Appearance of a yellow to brown color change in the solution. | Oxidation or degradation of the compound. | Prepare solutions fresh before use. If solutions need to be stored, purge with an inert gas (e.g., nitrogen or argon) before sealing and storing at low temperatures. |
| Low recovery of the compound after extraction or purification. | Degradation during the experimental procedure. | Avoid high temperatures and prolonged exposure to light during extraction and purification steps. Use of antioxidants may be considered in some cases. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is compiled from studies on similar flavonoid glycosides and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 6.8, protected from light)
| Temperature | Storage Duration | Expected Degradation (%) |
| 4°C | 30 days | < 5% |
| 25°C | 7 days | 5 - 15% |
| 40°C | 24 hours | 10 - 25% |
| 60°C | 6 hours | > 30% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (25°C, protected from light)
| pH | Incubation Time | Expected Degradation (%) |
| 3.0 (Acidic) | 24 hours | < 5% |
| 5.0 (Weakly Acidic) | 24 hours | 5 - 10% |
| 7.0 (Neutral) | 24 hours | 10 - 20% |
| 9.0 (Alkaline) | 24 hours | > 40% |
Table 3: Effect of Light on the Stability of this compound in Solution (25°C, pH 6.8)
| Light Condition | Exposure Duration | Expected Degradation (%) |
| Dark (Control) | 24 hours | < 5% |
| Ambient Laboratory Light | 24 hours | 10 - 25% |
| Direct Sunlight (UV) | 4 hours | > 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used for the quantification of this compound and the separation of its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 265 nm or 350 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting flowchart for stability issues.
Caption: Workflow for stability assessment.
Troubleshooting HPLC peak tailing for Kaempferol 3-O-arabinoside.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Kaempferol (B1673270) 3-O-arabinoside.
Troubleshooting Guide: HPLC Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. For Kaempferol 3-O-arabinoside, a flavonoid glycoside, peak tailing is often observed. This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: My HPLC peak for this compound is tailing. What are the most likely causes and how do I fix it?
Peak tailing for polar compounds like flavonoid glycosides on reversed-phase columns is frequently caused by a few key issues. The following troubleshooting workflow will help you identify and address the root cause.
Caption: Troubleshooting workflow for HPLC peak tailing of this compound.
Frequently Asked Questions (FAQs)
Q2: Why is mobile phase pH so critical for achieving a good peak shape for this compound?
The mobile phase pH is a dominant factor in controlling the peak shape of ionizable compounds like this compound. This is due to two main reasons:
-
Analyte Ionization: Kaempferol has several ionizable hydroxyl groups, with the most acidic one (at the 7-position) having a pKa around 7.05-7.49.[1][2][3] Although the 3-hydroxyl group is glycosylated in your analyte, the remaining hydroxyl groups can still ionize. If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms will exist, leading to peak broadening or splitting. By maintaining a low mobile phase pH (e.g., 2.5-3.5), you ensure that the analyte is in a single, non-ionized state, which promotes better interaction with the stationary phase and a more symmetrical peak.
-
Secondary Silanol Interactions: The most common stationary phases, like C18, are silica-based and have residual silanol groups (-Si-OH) on their surface. These silanol groups can become ionized (-Si-O⁻) at a mobile phase pH above approximately 4-5. The negatively charged silanols can then interact with polar parts of the analyte molecule through secondary ion-exchange mechanisms, causing some molecules to be retained longer and resulting in a tailing peak. Acidifying the mobile phase suppresses the ionization of these silanol groups, minimizing these undesirable secondary interactions.
Caption: Effect of mobile phase pH on analyte and silanol ionization.
Q3: I've acidified my mobile phase, but I still see some peak tailing. What else can I do?
If acidifying the mobile phase doesn't completely resolve the issue, consider the following:
-
Column Choice: Ensure you are using a high-purity, end-capped C18 column. Modern columns are designed to have minimal residual silanol activity.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the lengths as short as possible.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column inlet, creating active sites that cause tailing. A regular column flushing protocol with a strong solvent is recommended.
Q4: What is a good starting HPLC method for this compound?
Based on validated methods for kaempferol and its glycosides, a good starting point would be:[2][5][6]
| Parameter | Recommendation |
| Column | High-purity, end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to elute the analyte |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-35 °C |
| Detection | UV at approximately 265 nm or 368 nm |
| Injection Volume | 5-10 µL |
This method can then be optimized to achieve the best resolution and peak shape for your specific sample and HPLC system.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acidified)
Objective: To prepare a mobile phase that minimizes secondary silanol interactions and ensures a single ionization state for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
Procedure:
-
Aqueous Phase (Mobile Phase A):
-
Measure 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid to the water.
-
Mix thoroughly.
-
Degas the solution using sonication or vacuum filtration.
-
-
Organic Phase (Mobile Phase B):
-
Measure 1 L of HPLC-grade acetonitrile into a separate clean mobile phase bottle.
-
Carefully add 1.0 mL of formic acid to the acetonitrile.
-
Mix thoroughly.
-
Degas the solution.
-
Protocol 2: Column Flushing to Remove Contaminants
Objective: To remove strongly retained impurities from the analytical column that may be causing peak tailing.
Procedure:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with the following solvents sequentially, for at least 20 column volumes each:
-
Mobile phase without buffer/acid (e.g., water/acetonitrile)
-
100% Isopropanol
-
100% Acetonitrile
-
-
Re-equilibrate the column in the forward direction with your initial mobile phase conditions until a stable baseline is achieved.
Note: Always consult your column's care and use manual before performing flushing procedures.
Data Presentation
The following table summarizes the common causes of peak tailing for this compound and the recommended actions, along with the expected outcome on the tailing factor (Tf). An ideal Tf is close to 1.0, while values greater than 1.5 are generally considered unacceptable for quantitative analysis.
| Issue | Recommended Action | Expected Tailing Factor (Tf) Improvement |
| Secondary Silanol Interactions | Add 0.1% formic acid to the mobile phase | Significant reduction (e.g., from >2.0 to <1.5) |
| Column Overload | Dilute sample 10-fold | Reduction towards baseline value |
| Column Contamination | Flush column with strong solvent | Gradual improvement towards original performance |
| Extra-column Volume | Use shorter, narrower ID tubing | Moderate improvement, especially for early eluting peaks |
References
- 1. researchgate.net [researchgate.net]
- 2. ijariie.com [ijariie.com]
- 3. longdom.org [longdom.org]
- 4. A UPLC-MS/MS method reveals the pharmacokinetics and metabolism characteristics of kaempferol in rats under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An RP-LC-UV-TWIMS-HRMS and Chemometric Approach to Differentiate between Momordica balsamina Chemotypes from Three Different Geographical Locations in Limpopo Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Kaempferol 3-O-arabinoside HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Kaempferol (B1673270) 3-O-arabinoside.
Troubleshooting Guide
Effective mobile phase optimization is critical for achieving accurate and reproducible results in the HPLC analysis of Kaempferol 3-O-arabinoside. Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | - Inappropriate mobile phase composition (organic solvent ratio).- Mobile phase pH is not optimal for the analyte's ionization state.- Gradient slope is too steep. | - Systematically vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.- Adjust the pH of the aqueous phase with an acidic modifier like formic acid or acetic acid (typically 0.1%) to suppress silanol (B1196071) interactions.[1]- Employ a shallower gradient to improve the separation of closely eluting peaks. |
| Peak Tailing | - Secondary interactions between the analyte and active silanol groups on the column's stationary phase.[2]- Incompatible sample solvent with the mobile phase.- Column contamination or degradation.[3] | - Add a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase to protonate free silanols and reduce unwanted interactions.[4]- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Implement a column washing procedure or replace the column if it's old or contaminated.[3] |
| Peak Fronting | - Sample overload.- Sample solvent is significantly stronger than the mobile phase. | - Reduce the concentration or injection volume of the sample.- Reconstitute the sample in the initial mobile phase or a weaker solvent. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Lack of column equilibration between injections.- Fluctuations in column temperature. | - Ensure accurate and consistent preparation of the mobile phase, including thorough mixing and degassing.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.- Use a column oven to maintain a constant and stable temperature throughout the analysis. |
| Low Sensitivity / Poor Peak Response | - Suboptimal detection wavelength.- Analyte degradation in the mobile phase. | - Determine the optimal UV absorbance wavelength for this compound (typically around 265 nm or 370 nm for flavonoids).[3]- Ensure the mobile phase components are stable and do not promote the degradation of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
A1: A common starting point for the reversed-phase HPLC analysis of flavonoid glycosides is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B). A recommended starting condition is:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol (B129727). A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the analyte.
Q2: Should I use acetonitrile or methanol as the organic solvent?
A2: Both acetonitrile and methanol are commonly used for the separation of flavonoids. Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and lower backpressure. It is often the preferred organic modifier for separating flavonoid glycosides. However, methanol can offer different selectivity and may be a better choice in some cases. It is advisable to screen both solvents during method development to determine which provides the better separation for your specific sample matrix.
Q3: Why is an acid modifier like formic acid added to the mobile phase?
A3: Adding a small amount of an acid modifier, such as formic acid or acetic acid (typically 0.1-0.2%), serves two primary purposes.[1] Firstly, it helps to suppress the ionization of the phenolic hydroxyl groups on the flavonoid structure, leading to better peak shapes. Secondly, it protonates the free silanol groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing.[4]
Q4: How can I improve the separation of this compound from other isomeric flavonoid glycosides?
A4: Separating isomeric flavonoid glycosides can be challenging. To improve resolution, you can:
-
Optimize the gradient: Use a shallower gradient with a slower increase in the organic solvent percentage.
-
Adjust the mobile phase pH: Small changes in pH can alter the retention characteristics of the isomers.
-
Lower the column temperature: This can sometimes enhance selectivity between closely related compounds.
-
Try a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl column, may provide the necessary selectivity.
Q5: My retention times are not reproducible. What should I check first?
A5: For issues with retention time reproducibility, first check for proper column equilibration between runs. Ensure that the column is flushed with the initial mobile phase for a sufficient time. Also, verify the accuracy and consistency of your mobile phase preparation. Inconsistent solvent ratios or pH can lead to shifts in retention. Finally, ensure your HPLC system's pump is functioning correctly and delivering a stable flow rate.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of this compound using a reversed-phase C18 column.
-
Initial Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Standard: this compound (10 µg/mL in methanol)
-
-
Gradient Screening: Perform a series of runs with varying linear gradients to determine the approximate organic solvent concentration required to elute the analyte.
| Run | Time (min) | % Mobile Phase B (Acetonitrile) | Observation |
| 1 | 0 | 10 | - |
| 30 | 90 | Broad initial scouting gradient | |
| 2 | 0 | 15 | - |
| 25 | 45 | Narrower gradient based on Run 1 | |
| 3 | 0 | 20 | - |
| 20 | 40 | Further refinement |
-
Optimization of Acid Modifier: Using the best gradient profile from step 2, evaluate the effect of the acid modifier concentration on peak shape and retention.
| Modifier | Concentration | Effect on Peak Asymmetry | Effect on Retention Time |
| Formic Acid | 0.05% | - | - |
| Formic Acid | 0.1% | - | - |
| Formic Acid | 0.2% | - | - |
-
Evaluation of Organic Solvent: Repeat the optimized gradient using methanol as Mobile Phase B and compare the chromatography to the results obtained with acetonitrile.
| Organic Solvent | Resolution from Impurities | Peak Shape | Analysis Time |
| Acetonitrile | - | - | - |
| Methanol | - | - | - |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijariie.com [ijariie.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Assays with Kaempferol 3-O-arabinoside
Welcome to the technical support center for researchers utilizing Kaempferol (B1673270) 3-O-arabinoside in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why are my cell viability results inconsistent when using Kaempferol 3-O-arabinoside with tetrazolium-based assays (MTT, XTT, WST-1)?
A1: this compound, a flavonoid, possesses strong antioxidant properties. This inherent reducing potential can directly convert tetrazolium salts (like MTT) into colored formazan (B1609692) products, a reaction typically driven by metabolically active cells.[1][2] This leads to a false positive signal, suggesting higher cell viability than is actually present.
Q2: How can I confirm if this compound is interfering with my assay?
A2: To confirm interference, you should run a cell-free control experiment. Prepare wells containing your culture medium and various concentrations of this compound, but without any cells. Add the assay reagent (e.g., MTT) and incubate for the standard duration. If you observe a color change, it indicates direct reduction of the reagent by your compound.[1][2]
Q3: What are the primary mechanisms of interference by this compound?
A3: The two primary mechanisms of interference are:
-
Direct Reductant Activity: As a potent antioxidant, this compound can directly reduce tetrazolium salts, mimicking the activity of cellular dehydrogenases.[1][2]
-
Spectral Overlap: The compound may have an intrinsic absorbance at the wavelength used to measure the formazan product, leading to artificially inflated readings. Information on the UV-Visible absorption spectrum of kaempferol and its glycosides can help in assessing this potential issue.[3][4][5][6][7]
Q4: Are there alternative cell viability assays that are less prone to interference by flavonoids?
A4: Yes, several alternative assays are recommended when working with compounds like this compound:
-
Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is not affected by the reducing potential of the compound.[8][9][10][11][12]
-
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the ATP content of viable cells, which is a direct indicator of metabolic activity and is generally not affected by the antioxidant properties of flavonoids.[13][14][15][16][17]
-
Trypan Blue Exclusion Assay: This is a direct method to assess cell membrane integrity, where viable cells with intact membranes exclude the dye.[18][19][20][21][22]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability with Tetrazolium Assays (MTT, XTT, WST-1)
-
Symptom: Higher than expected absorbance readings, suggesting increased cell viability or even a proliferative effect at concentrations where cytotoxicity is anticipated.
-
Cause: Direct reduction of the tetrazolium salt by this compound.[1][2]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: As detailed in the FAQs, this is the most definitive way to confirm interference.
-
Subtract Background: Subtract the absorbance values from the cell-free control wells from your experimental wells.
-
Consider an Alternative Assay: For more reliable results, switch to an assay that is not based on tetrazolium reduction, such as the SRB or CellTiter-Glo® assay.
-
Issue 2: Color Interference with Absorbance Readings
-
Symptom: High background absorbance in all wells containing this compound, even before the addition of the assay reagent.
-
Cause: this compound may have an intrinsic color that absorbs light at the same wavelength as the assay's endpoint measurement. The UV-Vis spectrum of kaempferol shows absorption maxima at approximately 266 nm and 366 nm.[3][4]
-
Troubleshooting Steps:
-
Measure Compound Absorbance: Prepare a plate with medium and various concentrations of this compound and measure the absorbance at the assay wavelength.
-
Background Subtraction: Subtract the absorbance of the compound-only wells from the corresponding experimental wells.
-
Switch to a Non-Absorbance-Based Assay: Consider using a fluorescence or luminescence-based assay to avoid spectral overlap.
-
Data Presentation: Illustrative Interference Data
| Assay Type | Kaempferol Concentration (µM) | Observed Effect in Cell-Free System | Potential Impact on Results |
| MTT | 50 | Significant increase in formazan absorbance | Overestimation of cell viability |
| MTT | 100 | Further increase in formazan absorbance | Severe overestimation of cell viability |
| WST-1 | 50 | Moderate increase in formazan absorbance | Overestimation of cell viability |
| WST-1 | 100 | Significant increase in formazan absorbance | High potential for inaccurate results |
| SRB | 50-100 | No significant change in absorbance | Reliable for assessing cytotoxicity |
| CellTiter-Glo® | 50-100 | No significant change in luminescence | Reliable for assessing cell viability |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from standard SRB assay procedures and is suitable for adherent cells.[8][9][10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA and excess medium.
-
Drying: Allow the plates to air dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.[13][14][15][16][17]
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with this compound and controls.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to form the CellTiter-Glo® Reagent.
-
Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Trypan Blue Exclusion Assay Protocol
This is a manual method for assessing cell viability.[18][19][20][21][22]
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[21]
-
Counting: Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Mechanism of MTT assay interference by this compound.
Caption: Troubleshooting workflow for assay interference.
Caption: Logic for selecting an alternative cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UV-Vis Spectrum of Kaempferol | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. scispace.com [scispace.com]
- 13. OUH - Protocols [ous-research.no]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. revvity.com [revvity.com]
- 19. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 21. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are the limitations of dye exclusion assays? | AAT Bioquest [aatbio.com]
How to prevent degradation of Kaempferol 3-O-arabinoside during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kaempferol (B1673270) 3-O-arabinoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Kaempferol 3-O-arabinoside and why is its stability during extraction important?
A1: this compound is a flavonoid glycoside, a natural antioxidant compound found in various plants, such as Nectandra hihua.[1][2] Its stability is crucial during the extraction process to ensure the preservation of its bioactive properties, which are of interest for pharmaceutical and nutraceutical applications. Degradation can lead to reduced yield and compromised purity of the final extract.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of flavonoid glycosides like this compound are:
-
pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation under neutral to alkaline conditions.[3][4][5][6]
-
Temperature: High temperatures can accelerate the degradation of flavonoids.[7][8][9]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[11]
-
Enzymes: Endogenous plant enzymes, such as glycosidases, can hydrolyze the glycosidic bond, separating the arabinose sugar from the kaempferol aglycone.[12][13]
Q3: Does the arabinose sugar moiety in this compound affect its stability?
A3: Yes, the sugar moiety in flavonoid glycosides generally offers some protection against degradation compared to the aglycone (the non-sugar part).[14][15] This is because the glycosidic bond can stabilize the molecule. However, this bond can also be a target for enzymatic or acid hydrolysis.
Q4: What are the ideal storage conditions for plant material to minimize degradation before extraction?
A4: To prevent enzymatic and chemical degradation, fresh plant material should be processed as quickly as possible. If immediate extraction is not feasible, the material should be stored at low temperatures. Freezing or freeze-drying are common methods for long-term storage to preserve the integrity of the flavonoids.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to high temperature. | Maintain a low to moderate extraction temperature (e.g., room temperature to 40°C). If heating is necessary, use the lowest effective temperature for the shortest possible duration. |
| Degradation due to alkaline pH. | Use a slightly acidic extraction solvent (e.g., acidified methanol (B129727) or ethanol). Avoid using neutral or alkaline solvents. | |
| Enzymatic hydrolysis. | Blanch the fresh plant material (briefly immerse in boiling water or steam) to deactivate endogenous enzymes before extraction. Alternatively, use organic solvents like methanol or ethanol (B145695) which can inhibit enzyme activity. | |
| Oxidative degradation. | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. | |
| Presence of Kaempferol aglycone in the extract | Hydrolysis of the glycosidic bond. | This can be due to overly acidic conditions, high temperatures, or enzymatic activity. Re-evaluate the extraction pH and temperature. Ensure proper enzyme deactivation if using fresh plant material. |
| Discoloration of the extract | Oxidation and degradation of flavonoids. | Protect the extraction process from light by using amber glassware or covering the equipment with aluminum foil. Purge the solvent and extraction vessel with an inert gas to remove oxygen. |
Quantitative Data Summary
While specific quantitative data for the degradation of this compound is limited, the following tables summarize the stability of the parent compound, kaempferol, and related flavonoids under various conditions. This information can serve as a valuable proxy for understanding the stability of this compound.
Table 1: Temperature Stability of Kaempferol
| Temperature | Stability | Source |
| Up to 160°C | Stable | [9] |
| 180°C | Degradation begins | [9] |
Table 2: General pH Stability of Flavonoids
| pH Range | Stability | Observation | Source |
| Acidic (pH < 7) | Generally stable | Favored for extraction to prevent degradation. | [3][4] |
| Neutral to Alkaline (pH ≥ 7) | Prone to degradation | Increased rate of oxidation and structural changes. | [3][5] |
Experimental Protocols
Protocol 1: Recommended Extraction Protocol to Minimize Degradation
This protocol is designed to extract this compound while minimizing degradation.
-
Sample Preparation:
-
If using fresh plant material, blanch it in boiling water for 1-2 minutes to deactivate endogenous enzymes. Immediately cool in an ice bath.
-
Lyophilize (freeze-dry) the plant material to remove water, which can participate in degradation reactions.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Solvent Preparation:
-
Use a solvent of 80% methanol or ethanol in water.
-
Acidify the solvent slightly by adding a small amount of a weak acid, such as acetic acid or formic acid, to achieve a pH between 4 and 5.
-
Deoxygenate the solvent by bubbling with nitrogen or argon gas for 15-20 minutes.
-
(Optional) Add an antioxidant such as ascorbic acid (0.1% w/v) to the solvent.
-
-
Extraction:
-
Perform the extraction at a controlled low temperature, ideally between 20°C and 40°C.
-
Use an ultrasonic bath for extraction (ultrasound-assisted extraction - UAE) to enhance efficiency at lower temperatures. A typical duration would be 30-60 minutes.
-
Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.
-
Maintain an inert atmosphere over the extraction mixture by flushing the headspace of the vessel with nitrogen or argon.
-
-
Post-Extraction Processing:
-
Immediately after extraction, filter the mixture to remove solid plant material.
-
Concentrate the extract under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to ≤ 40°C).
-
Store the final extract at -20°C or below in an amber vial, preferably under an inert atmosphere.
-
Visualizations
Below are diagrams to visually represent key concepts in the extraction and prevention of degradation of this compound.
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for preventing degradation.
Caption: Recommended workflow for stable extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant, Cytoprotective, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Kaempferol Glycosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of kaempferol (B1673270) glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of kaempferol glycosides?
A1: The low oral bioavailability of kaempferol glycosides is multifactorial, stemming from:
-
Poor Aqueous Solubility: Kaempferol and its glycosides have low solubility in water, which limits their dissolution in gastrointestinal fluids—a critical step for absorption.[1]
-
Limited Intestinal Permeability: The structure of kaempferol glycosides can hinder their passage across the intestinal epithelium.
-
First-Pass Metabolism: Kaempferol is extensively metabolized in the intestines and liver by phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of more water-soluble glucuronide and sulfate (B86663) conjugates that are readily eliminated.[2]
-
Efflux by Transporters: The efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively pump kaempferol and its metabolites out of intestinal cells and back into the lumen, reducing net absorption.[2]
-
Gut Microbiota Metabolism: While gut bacteria can hydrolyze kaempferol glycosides to the more absorbable aglycone, they can also further degrade the aglycone into smaller phenolic compounds, which may have different biological activities.[3][4]
Q2: What are the main strategies to improve the bioavailability of kaempferol glycosides?
A2: Several key strategies can be employed to enhance the bioavailability of kaempferol glycosides:
-
Nanoformulation: Encapsulating kaempferol in nanocarriers such as nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanosuspensions can improve its solubility, protect it from degradation, and enhance its absorption.[5][6]
-
Enzymatic Hydrolysis: Converting kaempferol glycosides to their aglycone form (kaempferol) using enzymes like β-glucosidase and α-L-rhamnosidase can increase absorption, as the aglycone is more lipophilic.[7]
-
Co-administration with Bioenhancers: Administering kaempferol with compounds like piperine, an alkaloid from black pepper, can inhibit metabolic enzymes and efflux transporters, thereby increasing the systemic exposure to kaempferol.[7]
-
Modulation of Gut Microbiota: Influencing the composition and activity of the gut microbiome could optimize the conversion of kaempferol glycosides to the more readily absorbed kaempferol aglycone.
Q3: How do nanoformulations improve the bioavailability of kaempferol?
A3: Nanoformulations enhance the bioavailability of kaempferol through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate in gastrointestinal fluids.[6]
-
Enhanced Solubility: By encapsulating the poorly soluble kaempferol in a carrier matrix, its apparent solubility is increased.
-
Protection from Degradation: The nanocarrier can protect kaempferol from the harsh environment of the stomach and from enzymatic degradation in the gastrointestinal tract.[7]
-
Improved Permeability: Some nanocarriers can facilitate the transport of kaempferol across the intestinal epithelium through various mechanisms, including endocytosis.
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Conversion During Enzymatic Hydrolysis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | - Verify the activity of your enzyme stock. - Ensure the enzyme has been stored correctly according to the manufacturer's instructions. |
| Incorrect Reaction Conditions | - Optimize the pH and temperature of the reaction buffer. For example, optimal conditions for the hydrolysis of kaempferol-3-O-rutinoside can be achieved with α-L-rhamnosidase at pH 6.0 and 65°C.[7] - Perform a time-course experiment to determine the optimal incubation time for complete hydrolysis. |
| Inappropriate Enzyme Selection | - The type of glycosidic bond determines the required enzyme. For instance, β-glucosidase is effective for hydrolyzing kaempferol-7-O-glucoside, while a combination of α-L-rhamnosidase and β-glucosidase may be needed for kaempferol-3-O-rutinoside.[7] |
| Enzyme Inhibition | - The presence of inhibitors in the extract can reduce enzyme activity. Consider a partial purification of the kaempferol glycoside extract before hydrolysis. |
Issue 2: Inconsistent or Poor Results in Caco-2 Cell Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Compromised Monolayer Integrity | - Regularly measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. TEER values should typically be in the range of 300-500 Ω·cm².[8] - Perform a Lucifer Yellow permeability assay as a marker for paracellular transport to confirm monolayer integrity. |
| Low Compound Recovery | - Kaempferol's lipophilicity can lead to non-specific binding to plasticware. Use low-binding plates and pipette tips.[9] - Assess compound stability in the assay medium over the course of the experiment. |
| Efflux Transporter Activity | - To determine if kaempferol is a substrate for efflux transporters like P-gp or BCRP, perform the permeability assay in the presence of specific inhibitors such as verapamil (B1683045) (for P-gp). An increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor suggests active efflux.[8] |
| Metabolism by Caco-2 Cells | - Caco-2 cells can metabolize flavonoids. Analyze samples from both the apical and basolateral compartments for kaempferol metabolites to assess the extent of metabolism during transport.[2] |
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation Dosing | - Ensure the formulation is homogenous and that the administered dose is accurate and consistent across all animals. For suspensions, ensure adequate mixing before each administration. |
| Influence of Food | - The presence of food in the gastrointestinal tract can significantly affect the absorption of flavonoids. Fast animals overnight before dosing to standardize absorption conditions. Note that fatty meals may enhance the absorption of some flavonoids. |
| Inter-animal Variability | - Use a sufficient number of animals per group to account for biological variation. - Ensure that all animals are of a similar age and weight. |
| Sample Collection and Processing Issues | - Standardize blood collection times and techniques. - Process blood samples promptly to obtain plasma and store them at -80°C to prevent degradation of the analyte. |
Data Presentation
Table 1: Enhancement of Kaempferol Bioavailability using Nanoformulations
| Formulation Type | Key Findings | Bioavailability Improvement | Reference |
| Nanosuspension | Prepared by high-pressure homogenization. | Absolute bioavailability increased from 13.03% (pure kaempferol) to 38.17%. | [6][10] |
| Nanostructured Lipid Carriers (NLCs) | Developed to improve biopharmaceutical properties. | Showed a 7-fold increase in cytotoxicity in U-87MG cells, suggesting enhanced cellular uptake. | [11] |
| Phospholipid Complex | Improved aqueous solubility and dissolution rate. | In vivo studies showed increased Cmax and AUC compared to free kaempferol. | [1] |
Experimental Protocols
Protocol 1: Preparation of Kaempferol Nanosuspension by High-Pressure Homogenization
This protocol is adapted from a method for preparing kaempferol nanosuspensions to improve oral bioavailability.[6]
Materials:
-
Kaempferol
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Particle size analyzer
Procedure:
-
Prepare a coarse suspension of kaempferol (e.g., 1% w/v) in an aqueous solution of the stabilizer.
-
Stir the suspension using a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.
-
Homogenize the suspension using a high-pressure homogenizer. The homogenization pressure and number of cycles should be optimized. For example, homogenization at 1700 bar for 20 cycles has been shown to be effective.[6]
-
Cool the resulting nanosuspension in an ice bath to prevent particle aggregation.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Enzymatic Hydrolysis of Kaempferol Glycosides
This protocol describes the enzymatic conversion of kaempferol glycosides to kaempferol aglycone.[7]
Materials:
-
Kaempferol glycoside extract
-
α-L-rhamnosidase
-
β-glucosidase
-
Disodium hydrogen phosphate-citrate buffer
-
HPLC system for analysis
Procedure:
-
Dissolve the kaempferol glycoside extract in the appropriate buffer. The pH should be optimized for the specific enzyme(s) being used (e.g., pH 6.0 for α-L-rhamnosidase).[7]
-
Add the enzyme(s) to the reaction mixture. The enzyme concentration should be optimized for efficient hydrolysis. For example, 0.05 U/mL of α-L-rhamnosidase can be used.[7]
-
Incubate the reaction mixture at the optimal temperature (e.g., 65°C for α-L-rhamnosidase) for a predetermined time (e.g., 60 minutes).[7]
-
Stop the reaction by adding a quenching solvent, such as methanol (B129727) or acetonitrile.
-
Analyze the reaction mixture by HPLC to determine the conversion of the glycoside to the aglycone.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to assess the pharmacokinetics of a kaempferol formulation.[2]
Materials:
-
Kaempferol formulation
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the kaempferol formulation orally via gavage at a specific dose (e.g., 20 mg/kg).[2]
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of kaempferol and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107496186A - A kind of Kaempferol nano-composition and its preparation method and application - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New Approach for Preparing Solid Lipid Nanoparticles with Volatile Oil-Loaded Quercetin Using the Phase-Inversion Temperature Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Flavonoid Glycosides
Welcome to the technical support center for the analysis of flavonoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and in-depth guides for common challenges encountered during quantification experiments.
Frequently Asked Questions (FAQs)
This section addresses specific issues users might encounter during sample preparation, chromatographic separation, detection, and data analysis.
Section 1: Sample Preparation and Extraction
Q1: What is the best solvent for extracting flavonoid glycosides from plant material?
A1: The choice of solvent is critical for efficient extraction. Highly polar solvents are generally preferred. A common and effective choice is 80% methanol (B129727) or 80% ethanol (B145695) in water.[1] The optimal sample-to-solvent ratio typically ranges from 1:10 to 1:50 (w/v).[1] To enhance extraction efficiency, techniques like sonication or microwave-assisted extraction can be employed.[1][2]
Q2: When should I perform hydrolysis? What are the pros and cons of acid vs. enzymatic hydrolysis?
A2: Hydrolysis is performed to cleave the sugar moieties from the flavonoid backbone, yielding the aglycone. This is often done to simplify analysis or when quantifying total flavonoid content as a single aglycone.
-
Acid Hydrolysis: This method is rapid and effective for most O-glycosides but can be harsh, potentially leading to the degradation of the aglycone.[3] A common procedure involves refluxing with 1.2 M HCl in 50% aqueous methanol for 2 hours.[4] Milder conditions, such as using 2 M HCl at 60°C in the presence of an antioxidant like ascorbic acid, can prevent aglycone degradation.[3]
-
Enzymatic Hydrolysis: This method is milder and more specific, preventing aglycone degradation. However, enzymes like β-glucosidase can be highly specific and may not cleave all types of glycosidic bonds, leading to incomplete hydrolysis for complex samples.[3] For instance, β-glucosidase is effective for O-glucosides but may be slower for galactosides and ineffective for deoxyhexosides.[3] Snailase, a complex enzyme mixture, has shown promise for hydrolyzing a broader range of flavonoid glycosides from crude plant extracts.[5]
Q3: My sample matrix is very complex. How can I clean it up before analysis?
A3: For complex matrices like plant extracts or biological fluids, a sample cleanup step is crucial to remove interfering compounds. Solid-Phase Extraction (SPE) is a highly effective and commonly recommended method. A typical SPE workflow using a C18 cartridge involves:
-
Conditioning: Flush the cartridge with methanol, followed by water.
-
Loading: Load the filtered sample extract onto the cartridge.
-
Washing: Wash with a low percentage of organic solvent (e.g., water or 5% methanol) to remove polar impurities.
-
Elution: Elute the target flavonoid glycosides with a stronger solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase for analysis.[1]
Section 2: Chromatographic (HPLC/UPLC) Separation
Q4: I'm seeing poor peak shapes (tailing or fronting). What's causing this and how can I fix it?
A4: Poor peak shape compromises resolution and quantification accuracy.[6]
-
Peak Tailing is often caused by secondary interactions between the analyte's hydroxyl groups and residual silanol (B1196071) groups on the C18 column. To fix this, add a small amount of acid (e.g., 0.1-0.2% formic acid) to the mobile phase to suppress silanol activity.[1][6] Other causes include column contamination or overloading the column with too much sample.[6]
-
Peak Fronting can occur if the sample is dissolved in a solvent that is much stronger than the mobile phase.[6] To resolve this, dissolve the sample in the initial mobile phase whenever possible.[6] Severe column overload can also cause fronting.[6]
Q5: How can I improve the separation of isomeric flavonoid glycosides?
A5: Separating isomers is a significant challenge due to their similar structures.[1] Key strategies include:
-
Optimize Mobile Phase: Adjusting the organic solvent (acetonitrile vs. methanol) and the gradient slope can alter selectivity.
-
Lower Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can improve the separation of closely eluting peaks.[6]
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[6] However, this should be optimized, as excessive temperatures can sometimes be detrimental.[6]
Q6: My retention times are shifting between injections. What should I check?
A6: Fluctuating retention times make peak identification unreliable. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs. Increase the equilibration time if necessary.[6]
-
Mobile Phase Changes: Evaporation of the organic solvent component can alter the mobile phase composition over time. Prepare fresh mobile phase daily and keep solvent bottles capped.[6]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature and avoid drifts due to ambient temperature changes.[6]
-
Pump Issues: Leaks or failing check valves on the HPLC pump can cause an inconsistent flow rate.[6]
Section 3: Detection (MS and UV-Vis)
Q7: I'm using LC-MS and my signal intensity is low or highly variable. What's the problem?
A7: This is a common issue in LC-MS, often related to matrix effects or suboptimal instrument settings.
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte in the MS source, leading to a suppressed signal.[1][7] To mitigate this, improve sample cleanup (e.g., using SPE), optimize chromatographic separation to move the analyte away from interfering peaks, or dilute the sample.[1][8]
-
Suboptimal Ionization: Ensure you are using the correct ionization mode (positive or negative ESI) and that the mobile phase pH is appropriate for your analyte.[8] Adding 0.1% formic acid to the mobile phase is common for positive mode analysis of flavonoids.[1]
-
In-source Fragmentation: Flavonoid glycosides can sometimes fragment within the ion source before mass analysis, leading to a weaker molecular ion signal.[1][9] This can be controlled by optimizing MS source parameters, particularly the fragmentor or capillary voltage.[10][11]
Q8: What is in-source fragmentation and how can I use it to my advantage?
A8: In-source fragmentation is the breakdown of molecules within the ion source of a mass spectrometer.[1][9] While it can complicate quantification if uncontrolled, it can also be intentionally induced by increasing the fragmentor voltage to generate characteristic fragment ions (e.g., the aglycone ion from a glycoside).[10][11] This "pseudo-MS/MS" experiment can provide structural information without a dedicated tandem mass spectrometer.[9] The loss of a sugar moiety is a key diagnostic fragmentation for identifying a compound as a glycoside.[1]
Q9: When using a UV-Vis or DAD detector, how do I select the optimal wavelength for quantification?
A9: A photodiode array (DAD) detector is highly recommended as it collects the entire UV-Vis spectrum for each peak, aiding in identification. Flavonoids typically have two major absorption bands. For flavonols and flavones, these are Band I (320–385 nm) and Band II (250–285 nm). Quantification is usually performed at the wavelength of maximum absorbance (λmax) in Band I, as it is more specific and less prone to interference from other phenolic compounds. For example, a wavelength of 350 nm is commonly used for flavonol glycosides.[12][13][14]
Troubleshooting Guides & Workflows
General Quantification Workflow
This diagram outlines the typical experimental sequence for the quantification of flavonoid glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepdyve.com [deepdyve.com]
- 12. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Validation for Kaempferol 3-O-arabinoside Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Kaempferol (B1673270) 3-O-arabinoside analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the analysis of Kaempferol 3-O-arabinoside?
A1: The most common and robust analytical technique for the analysis of this compound and other flavonoid glycosides is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][2][3] UPLC-MS/MS is also frequently used for higher sensitivity and selectivity, especially in complex matrices like plasma or plant extracts.[4]
Q2: What are the key method validation parameters to be evaluated as per ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key method validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]
Q3: What are typical chromatographic conditions for the analysis of this compound?
A3: A reversed-phase C18 column is commonly used for the separation.[1][5] The mobile phase typically consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[1][5] Detection is often performed at the UV absorbance maximum of flavonols, which is around 370 nm.[3]
Q4: How can I differentiate between isomeric flavonoid glycosides?
A4: Differentiating between isomers can be challenging. It requires a combination of high-resolution chromatographic separation and detailed mass spectrometric analysis. Tandem mass spectrometry (MS/MS) is essential for generating unique fragmentation patterns that can help distinguish between isomers based on the position of the glycosidic linkage.[1]
Q5: What are the common challenges in analyzing flavonoid glycosides like this compound?
A5: Common challenges include co-eluting matrix components causing ion suppression or enhancement in LC-MS analysis, in-source fragmentation of the glycoside into its aglycone and sugar moiety, and the presence of isobaric and isomeric interferences.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: For acidic flavonoids, using a low pH mobile phase (e.g., with 0.1-0.2% formic acid) can improve peak shape.[1]
-
-
Possible Cause: Column degradation.
-
Solution: Use a guard column and ensure proper sample clean-up. If the column is old, replace it.
-
-
Possible Cause: Injection of the sample in a solvent stronger than the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Problem 2: Low Signal Intensity or High Signal Variability
-
Possible Cause: Ion suppression in LC-MS.
-
Solution: Conduct a post-column infusion experiment to identify regions of ion suppression. Improve sample clean-up using Solid-Phase Extraction (SPE) or dilute the sample.[1]
-
-
Possible Cause: Suboptimal MS parameters.
-
Solution: Optimize source parameters such as gas flows, temperatures, and voltages for this compound.[1]
-
-
Possible Cause: Degradation of the analyte.
-
Solution: Check the stability of this compound in the prepared solution and store samples appropriately, protected from light and at a low temperature.
-
Problem 3: Inaccurate Quantification
-
Possible Cause: In-source fragmentation in LC-MS.
-
Solution: Optimize the ion source conditions (e.g., cone voltage) to minimize fragmentation. Use a softer ionization technique if available.
-
-
Possible Cause: Matrix effects.
-
Solution: Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.
-
-
Possible Cause: Non-linearity of the calibration curve.
-
Solution: Ensure the calibration standards bracket the concentration of the analyte in the samples. If necessary, use a weighted linear regression or a non-linear regression model.
-
Experimental Protocols
Sample Preparation (from Plant Material)
-
Extraction: Weigh the powdered plant material and add a suitable solvent (e.g., 70% methanol). A common sample-to-solvent ratio is 1:10 to 1:50 (w/v).[1]
-
Sonication: Sonicate the mixture for a defined period (e.g., 30 minutes) to enhance extraction efficiency.[6]
-
Centrifugation: Centrifuge the extract to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[1]
-
Optional - Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds.[1]
HPLC-DAD Method Protocol
-
Instrument: HPLC system with a Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 370 nm.
UPLC-MS/MS Method Protocol
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: Similar to the HPLC method, but with a faster gradient due to the UPLC system.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[1]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
MS/MS Parameters: Optimized for this compound, including precursor and product ions, collision energy, and cone voltage.
Data Presentation
The following tables summarize typical quantitative data for method validation parameters. Note that these are representative values and may vary depending on the specific method and laboratory conditions.
Table 1: Linearity Data
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Kaempferol Glycoside (representative) | 0.2 - 200 | y = mx + c | > 0.995 |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Kaempferol Glycoside (representative) | 5 | 4.95 | 99.0 |
| 10 | 10.12 | 101.2 | |
| 20 | 19.88 | 99.4 |
Table 3: Precision Data (Repeatability and Intermediate Precision)
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| Kaempferol Glycoside (representative) | 5 | < 2.0 | < 3.0 |
| 10 | < 2.0 | < 3.0 | |
| 20 | < 2.0 | < 3.0 |
Table 4: LOD and LOQ Data
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Kaempferol Glycoside (representative) | 0.05 | 0.15 |
Visualizations
Caption: A workflow diagram illustrating the key stages of analytical method validation.
Caption: A decision tree to guide troubleshooting of common HPLC/UPLC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Kaempferol-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
Validation & Comparative
Kaempferol vs. Kaempferol 3-O-arabinoside: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Kaempferol (B1673270) and its glycoside derivative, Kaempferol 3-O-arabinoside. The information presented herein is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.
Introduction
Kaempferol, a natural flavonol, is widely found in various plants and has been extensively studied for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] this compound is a glycosidic form of Kaempferol, where an arabinose sugar molecule is attached at the 3-hydroxyl position. The presence of this sugar moiety can significantly influence the compound's bioavailability and biological activity.[6][7] This guide aims to provide a comparative overview of the biological activities of these two compounds, supported by experimental data.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. Both Kaempferol and its glycosides have been reported to possess antioxidant properties.[8][9] However, the aglycone form, Kaempferol, generally exhibits more potent free radical scavenging activity compared to its glycosylated derivatives. This is often attributed to the presence of a free hydroxyl group at the C3 position, which is believed to be an important pharmacophore for antioxidant activity.[10]
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| Kaempferol | DPPH | Data not available | - |
| This compound | DPPH | Data not available | - |
Note: Specific IC50 values for a direct comparison in the same study are not available in the provided search results. Further research is needed to establish a definitive quantitative comparison.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity can be determined using the DPPH radical scavenging assay. A typical protocol involves:
-
Preparation of a stock solution of the test compounds (Kaempferol and this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Preparation of a series of dilutions of the test compounds.
-
Addition of a fixed volume of DPPH solution (in methanol) to each dilution of the test compounds.
-
Incubation of the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement of the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Ascorbic acid or another known antioxidant is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity
Both Kaempferol and its glycosides have demonstrated anti-inflammatory properties.[10][12][13][14] The aglycone Kaempferol has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and downregulate the expression of pro-inflammatory genes.[10][14]
One study found that the inhibitory activity on NO production was in the order of Kaempferol > α-rhamnoisorobin (a Kaempferol rhamnoside), suggesting that the presence of a sugar moiety at the 3-position can reduce anti-inflammatory activity.[10] The IC50 value for Kaempferol in inhibiting NO production was found to be 15.4 µM, while for α-rhamnoisorobin it was 37.7 µM.[10] Although this is not a direct comparison with this compound, it provides evidence for the potential difference in activity.
Table 2: Comparison of Anti-inflammatory Activity (Inhibition of NO Production)
| Compound | Cell Line | IC50 (µM) | Source |
| Kaempferol | RAW 264.7 macrophages | 15.4 | [10] |
| This compound | Not available | Not available | - |
| α-rhamnoisorobin | RAW 264.7 macrophages | 37.7 | [10] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The anti-inflammatory activity can be assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). A common protocol is as follows:
-
RAW 264.7 cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds (Kaempferol and this compound) for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Signaling Pathways in Inflammation
Kaempferol exerts its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[12][14] The NF-κB pathway is a critical regulator of inflammatory gene expression.
Figure 1. Simplified diagram of the NF-κB signaling pathway and the inhibitory action of Kaempferol.
Anticancer Activity
Kaempferol has been extensively investigated for its anticancer properties and has been shown to affect various stages of cancer development, including cell proliferation, apoptosis, angiogenesis, and metastasis.[2][3][15][16] It modulates several signaling pathways involved in cancer progression.[3][4]
Information on the specific anticancer activity of this compound is less abundant in the literature compared to its aglycone. However, some studies have investigated other Kaempferol glycosides. For example, Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) has been shown to exhibit anti-tumor activity.[17] A direct comparison of the anticancer potency of Kaempferol and this compound through cell viability assays on various cancer cell lines would be necessary for a conclusive assessment.
Table 3: Comparison of Anticancer Activity (Cell Viability)
| Compound | Cell Line | IC50 (µM) | Source |
| Kaempferol | Various | Varies depending on cell line | [3][15] |
| This compound | Not available | Not available | - |
Note: Specific IC50 values for a direct comparison in the same cancer cell line are not available in the provided search results.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effect of the compounds on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is as follows:
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are treated with different concentrations of Kaempferol and this compound for a specified time (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the viable cells to metabolize MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.
Signaling Pathways in Cancer
Kaempferol has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt pathway.
Figure 2. Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of Kaempferol.
Bioavailability
A significant difference between Kaempferol and this compound lies in their bioavailability. The sugar moiety in glycosides generally affects their absorption and metabolism.[6][7]
-
Kaempferol (Aglycone): Can be absorbed directly in the small intestine.[6]
-
This compound (Glycoside): Being more polar, its absorption is generally lower. It may require hydrolysis by intestinal enzymes or gut microbiota to release the aglycone (Kaempferol) before it can be absorbed.[7]
This difference in bioavailability is a critical factor to consider in drug development, as it influences the concentration of the active compound that reaches the systemic circulation and target tissues.
Conclusion
The available evidence suggests that while both Kaempferol and its glycoside, this compound, possess valuable biological activities, the aglycone form, Kaempferol, often exhibits greater potency, particularly in terms of antioxidant and anti-inflammatory effects. This is likely due to the presence of a free hydroxyl group at the 3-position and its higher bioavailability.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 16. Frontiers | The role of kaempferol in gynaecological malignancies: progress and perspectives [frontiersin.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of Kaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of various kaempferol (B1673270) glycosides, supported by experimental data from peer-reviewed studies. Kaempferol, a natural flavonol, and its glycosidic derivatives are of significant interest in pharmacology due to their potent antioxidant properties, which contribute to their potential therapeutic effects against oxidative stress-related diseases. The structure of the sugar moiety attached to the kaempferol aglycone plays a crucial role in modulating this antioxidant capacity.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of kaempferol and its glycosides are commonly evaluated using various in vitro assays, with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater antioxidant potency.
The data presented in the following table summarizes the IC50 values for kaempferol and several of its glycosides from comparative studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Compound | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 | Reference |
| Kaempferol (Aglycone) | 47.93 µM | 0.337 µM | [1] |
| Kaempferol-7-O-glucoside | > 100 µM | > 100 µM | [2] |
| Kaempferol-3-O-rhamnoside | > 100 µM | > 100 µM | [2] |
| Kaempferol-3-O-rutinoside | > 100 µM | > 100 µM | [2] |
| Kaempferol Glycoside 1 | IC50 of 28.61 µM | - | [3] |
| Kaempferol Glycoside 3 | IC50 of 36.93 µM | - | [3] |
*Note: Kaempferol Glycoside 1 is kaempferol-3-O-(2-O-sinapoyl)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside-7-O-beta-D-glucopyranoside and Kaempferol Glycoside 3 is kaempferol-3-O-(2-O-sinapoyl)-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranoside-7-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranoside.[3] Some studies have indicated that certain kaempferol glycosides exhibit notable antioxidant activity. For instance, kaempferol-3-O-glucoside was reported to have an IC50 value that was approximately 25% of that of ascorbic acid, a potent reference antioxidant.[4]
From the available data, kaempferol aglycone consistently demonstrates the strongest radical scavenging activity compared to its glycosides in both DPPH and ABTS assays.[2] The presence of a sugar moiety generally appears to decrease the antioxidant activity, as seen with the higher IC50 values for the glycosides. However, the type and position of the sugar can influence this effect. For example, two complex kaempferol glycosides isolated from Brassica juncea showed good DPPH radical scavenging activity.[3]
Experimental Protocols
The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays. These protocols are synthesized from established methods in the field.[5][6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[7]
1. Reagent Preparation:
-
DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Test Compounds: Dissolve the kaempferol glycosides and the kaempferol aglycone in a suitable solvent to prepare stock solutions (e.g., 1 mg/mL). A series of dilutions are then prepared from the stock solution.
-
Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner as the test compounds.
2. Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.[7]
-
A blank sample containing only the solvent and DPPH solution is also measured.
3. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[7]
1. Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Test Compounds and Positive Control: Prepared in the same manner as for the DPPH assay.
2. Assay Procedure:
-
Add a small volume of the test compound dilutions to a 96-well microplate.
-
Add the ABTS•+ working solution to each well.
-
The plate is incubated at room temperature for a short period (e.g., 6 minutes).[6]
-
The absorbance is measured at 734 nm using a microplate reader.
3. Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Visualizations
Signaling Pathway
Kaempferol exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways.[7] A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 is a transcription factor that plays a pivotal role in regulating the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2-ARE signaling pathway activation by kaempferol glycosides.
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro assessment of the antioxidant activity of kaempferol glycosides.
Caption: Generalized workflow for in vitro antioxidant activity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating the Anti-inflammatory Mechanism of Kaempferol 3-O-arabinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Kaempferol (B1673270) 3-O-arabinoside against established alternatives, supported by experimental data and detailed protocols. The focus is on key in vitro markers of inflammation, offering a resource for evaluating its therapeutic potential.
Introduction to Kaempferol 3-O-arabinoside
This compound is a naturally occurring flavonoid glycoside found in various medicinal plants. It belongs to the flavonol subclass of flavonoids, which are widely recognized for their antioxidant and anti-inflammatory activities. Structurally, it consists of the aglycone kaempferol linked to an arabinose sugar moiety. While the anti-inflammatory properties of kaempferol itself are well-documented, this guide specifically investigates the activity of its 3-O-arabinoside form, comparing its efficacy in modulating key inflammatory pathways against the well-known non-steroidal anti-inflammatory drug (NSAID) Diclofenac and another prominent flavonoid, Quercetin.
Mechanism of Action: Targeting Key Inflammatory Pathways
The primary anti-inflammatory mechanism of kaempferol and its glycosides involves the downregulation of major inflammatory signaling cascades, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
When a cell is stimulated by pro-inflammatory signals, such as Lipopolysaccharide (LPS), it activates pathways that lead to the phosphorylation and degradation of IκBα. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. This compound is understood to intervene by inhibiting IκBα degradation, thereby preventing NF-κB's nuclear translocation and subsequent gene expression.[1] This leads to a marked reduction in the synthesis of key inflammatory mediators, including:
-
Pro-inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2]
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][3]
The diagram below illustrates the signaling cascade and the inhibitory role of this compound.
Caption: NF-κB and MAPK signaling pathways leading to inflammation.
Comparative Performance: In Vitro Data
The following tables summarize the inhibitory concentrations (IC50) of Kaempferol, Quercetin, and Diclofenac on key inflammatory markers. Data for Kaempferol is used as a proxy for this compound due to a lack of specific published IC50 values for the glycoside in these standardized assays. The sugar moiety can affect bioavailability and solubility, which may alter in vivo efficacy, but the fundamental inhibitory mechanism resides with the kaempferol aglycone.
Table 1: Inhibition of Nitric Oxide (NO) Production Assay Condition: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Compound | IC50 (µM) | Reference |
| Kaempferol | ~15-30 µM (estimated) | [4] |
| Quercetin | ~17 µM | [5] |
| Diclofenac | ~159 µM (47.12 µg/mL) |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity Assay Condition: Varies (e.g., purified enzyme or cell-based assays).
| Compound | IC50 (µM) | Reference |
| Kaempferol | Effective Inhibitor | [2] |
| Quercetin | Effective Inhibitor | |
| Diclofenac | ~10 µM |
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Assay Condition: Varies (e.g., LPS-stimulated PBMCs or THP-1 cells).
| Compound | IC50 (µM) | Reference |
| Kaempferol | ~30 µM | [4] |
| Quercetin | ~40-50 µM | |
| Diclofenac | ~67 µM (20 µg/mL) |
Note: IC50 values can vary based on experimental conditions. The data presented is compiled from various sources for comparative purposes. Conversions from µg/mL to µM were performed using the respective molecular weights.
Experimental Protocols & Workflow
Accurate validation of anti-inflammatory compounds relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO, in the cell culture supernatant.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]
-
Treatment: Pre-treat the cells with various concentrations of this compound or control compounds (e.g., Diclofenac, Quercetin) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[6]
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[6]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.
TNF-α Quantification (ELISA)
This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure TNF-α levels in the supernatant.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight. Wash the plate.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours. Wash the plate.
-
Sample Incubation: Add 100 µL of cell culture supernatants (collected as described in the NO assay) and TNF-α standards to the wells. Incubate for 2 hours at room temperature.[8] Wash the plate.
-
Detection Antibody: Add a biotinylated detection antibody specific for TNF-α to each well. Incubate for 1 hour.[9] Wash the plate.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 30 minutes.[10] Wash the plate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to the wells, which will react with HRP to produce a color change. Incubate for 20 minutes in the dark.[8]
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm. Calculate TNF-α concentration by interpolating from the standard curve.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, and the COX-2 enzyme, according to the kit manufacturer's instructions.
-
Inhibitor Addition: In a 96-well plate, add the test compounds (this compound, controls) at various concentrations.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to the wells containing the test inhibitors and to the "Enzyme Control" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[11]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a microplate reader in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. The percent inhibition is determined by comparing the slope of the test compound wells to the slope of the enzyme control wells. The IC50 value is then calculated from the dose-response curve.
Conclusion
The available in vitro evidence strongly suggests that this compound, likely acting through its aglycone Kaempferol, is a potent inhibitor of key inflammatory pathways. Its ability to suppress the production of NO, COX-2, and TNF-α via inhibition of the NF-κB and MAPK signaling cascades positions it as a promising natural anti-inflammatory agent. Comparative data indicates its efficacy is on par with, and in some cases potentially superior to, other well-regarded flavonoids like Quercetin. While it may not match the potency of synthetic drugs like Diclofenac on a molar basis for all targets, its multi-pathway inhibitory action presents a compelling profile for further investigation in drug development and as a lead compound for novel anti-inflammatory therapies. Further studies are warranted to establish specific quantitative data for the glycoside form and to validate these findings in in vivo models.
References
- 1. Hepatoprotective Effects of Kaempferol-3-O-α-l-Arabinopyranosyl-7-O-α-l-Rhamnopyranoside on d-Galactosamine and Lipopolysaccharide Caused Hepatic Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the In Vivo Anticancer Effects of Kaempferol Glycosides and Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of preclinical in vivo data. The information presented for Kaempferol and its glycosides is intended to be representative, as specific in vivo anticancer validation for Kaempferol 3-O-arabinoside is limited in publicly available literature. The data herein should not be interpreted as clinical advice.
Introduction
Kaempferol, a natural flavonoid found in many plants, and its glycosidic derivatives have garnered significant interest for their potential anticancer properties.[1] This guide provides a comparative analysis of the in vivo anticancer effects of Kaempferol, used here as a representative for its glycosides like this compound, against standard-of-care chemotherapy agents. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to offer a valuable resource for researchers in oncology and drug development.
Comparative Analysis of In Vivo Anticancer Efficacy
The following tables summarize quantitative data from preclinical in vivo studies, comparing the anticancer effects of Kaempferol with standard chemotherapeutic agents in various cancer models.
Table 1: In Vivo Efficacy of Kaempferol in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Treatment Duration | Key Findings | Reference(s) |
| Cholangiocarcinoma | QBC939 | Nude mice | 20 mg/kg/day, intraperitoneal | 3 weeks | Significantly inhibited tumor growth; reduced tumor volume from ~0.6 cm³ (control) to ~0.15 cm³.[2] | [2] |
| Gastric Cancer | SGC7901 | Nude mice | 50 mg/kg/day, oral gavage | 21 days | Significantly inhibited tumor growth. | [3] |
| Pancreatic Cancer | MIA PaCa-2 | Nude mice | 100 mg/kg, oral gavage | Not specified | Significantly suppressed tumor growth (volume and weight).[4] | [4] |
| Breast Cancer | 4T1 | BALB/c mice | 40, 80, 160 mg/kg, oral gavage | Daily | Dose-dependently inhibited primary tumor growth and lung metastasis.[5] | [5] |
| Endometrial Cancer | AN3 CA, HEC-1-A | BALB/c nude mice | 50 mg/kg/day, intraperitoneal | 21 days | Suppressed tumor growth. | [6] |
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents in Xenograft Models
| Agent | Cancer Type | Cell Line | Animal Model | Dosage & Administration | Key Findings | Reference(s) |
| Cisplatin | Small Cell Lung Cancer | NCI-H446 | Nude mice | 1 µM (in combination with PDT) | Synergistically inhibited tumor growth.[7] | [7] |
| Paclitaxel | Breast Cancer | MDA-MB-231 | Nude mice | 40 mg/kg, intraperitoneal | Significantly decreased tumor volume from 0.59 ± 0.05 cm³ to 0.04 ± 0.01 cm³ over 7 days.[8] | [8] |
| Gemcitabine | Pancreatic Cancer | Patient-Derived | NSG mice | 100 mg/kg, twice weekly | Varied sensitivity, with some xenografts showing significant tumor growth inhibition.[9] | [9][10] |
| Doxorubicin | Breast Cancer | 4T1 | BALB/c mice | 5 mg/kg, intravenous | Moderately inhibited tumor growth. Combination with a TGFβ inhibitor showed enhanced efficacy.[11][12] | [11][12] |
Signaling Pathways and Mechanisms of Action
Kaempferol exerts its anticancer effects through the modulation of various signaling pathways. A key pathway inhibited by Kaempferol is the PI3K/AKT/mTOR cascade, which is crucial for cell proliferation, survival, and angiogenesis.[13][14][15]
Figure 1. Kaempferol inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this guide.
Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of anticancer compounds.[16][17][18][19][20]
Figure 2. Workflow for a subcutaneous xenograft mouse model study.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Test compound (e.g., Kaempferol) and vehicle control
-
Standard chemotherapy agent and vehicle control
Procedure:
-
Cell Preparation: Culture cancer cells to logarithmic growth phase (70-80% confluency). Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion). Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel to the desired concentration (e.g., 1-5 x 10⁷ cells/mL).[20]
-
Animal Inoculation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[20]
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width² x length) / 2.[17]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound, standard chemotherapy, or vehicle control according to the planned dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).[1]
-
Endpoint: At the end of the study period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be fixed in formalin for subsequent analyses like immunohistochemistry and TUNEL assay.
Immunohistochemistry (IHC) for Ki-67
This protocol details the staining of the proliferation marker Ki-67 in paraffin-embedded tumor tissues to assess the antiproliferative effects of a treatment.[21][22][23][24][25]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[25]
-
Antigen Retrieval: Heat the slides in antigen retrieval solution (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes) to unmask the antigen.[23]
-
Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity. Then, apply blocking buffer to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Ki-67 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Wash the slides and apply the HRP-conjugated secondary antibody. After incubation and further washing, add the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope. The Ki-67 proliferation index can be calculated as the percentage of positively stained (brown) nuclei among the total number of tumor cells counted.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is for detecting apoptosis in tumor tissue sections by identifying DNA fragmentation.[26][27][28][29][30]
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and graded ethanol series
-
Proteinase K for permeabilization
-
Equilibration buffer
-
TdT reaction mix (containing TdT enzyme and dUTP-biotin/fluorescein)
-
Stop/Wash buffer
-
Streptavidin-HRP or fluorescent-labeled streptavidin
-
DAB substrate (for HRP) or mounting medium with DAPI (for fluorescence)
-
Hematoxylin or other appropriate counterstain
Procedure:
-
Deparaffinization and Rehydration: Process slides as described for IHC.
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue.
-
Labeling: Incubate the sections with equilibration buffer, followed by the TdT reaction mix in a humidified chamber at 37°C. This allows the TdT enzyme to label the 3'-hydroxyl ends of fragmented DNA with the modified dUTPs.
-
Detection:
-
For chromogenic detection: Stop the reaction and incubate with Streptavidin-HRP, followed by the DAB substrate to produce a brown stain in apoptotic cells.
-
For fluorescent detection: Stop the reaction and incubate with a fluorescently labeled streptavidin (e.g., FITC-streptavidin).
-
-
Counterstaining and Mounting: Counterstain the nuclei (e.g., with hematoxylin for chromogenic detection or DAPI for fluorescent detection) and mount the coverslip.
-
Analysis: Visualize the slides under a microscope. The apoptotic index can be determined by calculating the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
The available in vivo data suggest that Kaempferol exhibits promising anticancer activity across a range of tumor types, primarily through the inhibition of key signaling pathways like PI3K/AKT/mTOR, leading to reduced proliferation and increased apoptosis. While direct comparisons with standard chemotherapeutic agents are complex due to variations in experimental design, this guide provides a foundational overview for researchers. The presented data and protocols are intended to facilitate the design of future preclinical studies to further elucidate the therapeutic potential of this compound and other related flavonoids in oncology. Further research is warranted to establish a more direct comparison and to explore the potential for combination therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol inhibits gastric cancer tumor growth: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cisplatin and photodynamic therapy exert synergistic inhibitory effects on small-cell lung cancer cell viability and xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 14. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LLC cells tumor xenograft model [protocols.io]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. yeasenbio.com [yeasenbio.com]
- 21. nextgen-protocols.org [nextgen-protocols.org]
- 22. Staining for Ki67 in paraffin-embedded tissue sections : NextGen Protocols [nextgen-protocols.org]
- 23. Ki67 staining, scanning, central reading and interpretation [bio-protocol.org]
- 24. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 25. In situ Ki-67 detection in formalin-fixed, paraffin-embedded (FFPE) pig tissues [protocols.io]
- 26. clyte.tech [clyte.tech]
- 27. Xenograft Tumor Model And TUNEL Assay [bio-protocol.org]
- 28. TUNEL staining for apoptosis [bio-protocol.org]
- 29. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. genscript.com [genscript.com]
The Aglycone Advantage: A Comparative Guide to the Structure-Activity Relationship of Kaempferol and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Kaempferol (B1673270), a ubiquitous flavonol found in a wide array of fruits and vegetables, has garnered significant attention for its diverse pharmacological activities. However, in its natural state, kaempferol predominantly exists as glycosides—molecules where a sugar moiety is attached to the kaempferol backbone. This glycosylation profoundly impacts the bioavailability, solubility, and ultimately, the biological activity of the parent compound. This guide provides a comprehensive comparison of the structure-activity relationships of kaempferol and its common glycosidic forms, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Key Findings on Structure-Activity Relationship
The position and nature of the sugar moiety attached to the kaempferol aglycone are critical determinants of its biological activity. Generally, the aglycone form, kaempferol, exhibits superior bioactivity in in-vitro studies compared to its glycosylated counterparts. This is largely attributed to the presence of free hydroxyl groups, which are crucial for antioxidant activity and interactions with cellular targets. Glycosylation can hinder these interactions, reducing the compound's efficacy.
Comparative Biological Activities: Kaempferol vs. Glycosides
The following tables summarize the in-vitro biological activities of kaempferol and its selected glycosides, presenting IC50 values (the concentration required to inhibit a biological process by 50%) and other relevant metrics. Lower IC50 values indicate greater potency.
Antioxidant Activity
The antioxidant capacity of kaempferol and its glycosides is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The presence of free hydroxyl groups on the B-ring of the flavonoid structure is a key determinant of antioxidant potential.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| Kaempferol | 21.3 ± 1.5 | 8.7 ± 0.6 | [1] |
| Kaempferol-7-O-glucoside | 45.2 ± 2.8 | 15.4 ± 1.1 | [1] |
| Kaempferol-3-O-rhamnoside | > 100 | > 100 | [1] |
| Kaempferol-3-O-rutinoside | > 100 | > 100 | [1] |
Anticancer Activity
The antiproliferative effects of kaempferol and its glycosides have been evaluated against various cancer cell lines. The aglycone generally demonstrates greater cytotoxicity.
| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Kaempferol | HepG2 (Liver Cancer) | 30.92 | [1] |
| CT26 (Colon Cancer) | 88.02 | [1] | |
| B16F1 (Melanoma) | 70.67 | [1] | |
| Kaempferol-7-O-glucoside | HepG2, CT26, B16F1 | > 100 | [2] |
| Kaempferol-3-O-rhamnoside | HepG2, CT26, B16F1 | > 100 | [2] |
| Kaempferol-3-O-rutinoside | HepG2, CT26, B16F1 | > 100 | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of T-cell proliferation.
| Compound | Assay | IC50 (µM) | Reference |
| Kaempferol | Inhibition of NO production in RAW 264.7 cells | ~25 | [1] |
| Inhibition of ConA-activated T-cell proliferation | 48.3 | [1] | |
| Kaempferol-7-O-glucoside | Inhibition of NO production in RAW 264.7 cells | > 100 | [1] |
| Inhibition of ConA-activated T-cell proliferation | 85.6 | [1] | |
| Kaempferol-3-O-rhamnoside | Inhibition of NO production in RAW 264.7 cells | > 100 | [1] |
| Inhibition of ConA-activated T-cell proliferation | > 100 | [1] | |
| Kaempferol-3-O-rutinoside | Inhibition of NO production in RAW 264.7 cells | > 100 | [1] |
| Inhibition of ConA-activated T-cell proliferation | > 100 | [1] |
Enzyme Inhibitory Activity
Kaempferol and its glycosides have been shown to inhibit various enzymes, including α-glucosidase, which is relevant for managing diabetes. In this case, certain glycosides can exhibit potent activity.
| Compound | Enzyme | IC50 (µM) | Reference |
| Kaempferol | α-glucosidase | 42.59 | [3][4] |
| Kaempferol-3-O-rutinoside | α-glucosidase | 19.36 | [3][4] |
| Acarbose (standard drug) | α-glucosidase | 177.5 | [3][4] |
| Kaempferol | Xanthine Oxidase | 2.18 | [5] |
Signaling Pathways and Mechanisms of Action
The biological activities of kaempferol are mediated through its interaction with various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved in its antioxidant, anti-inflammatory, and anticancer effects.
Caption: Kaempferol's antioxidant mechanism via the Nrf2/ARE signaling pathway.
Caption: Kaempferol's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.
References
- 1. actascientific.com [actascientific.com]
- 2. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
A Comparative Efficacy Analysis: Kaempferol 3-O-arabinoside Versus its Aglycone, Kaempferol
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological efficacy of the flavonoid glycoside, Kaempferol (B1673270) 3-O-arabinoside, and its aglycone counterpart, Kaempferol, supported by experimental data.
This guide provides a comprehensive analysis of the comparative efficacy of Kaempferol 3-O-arabinoside and its aglycone, Kaempferol. The available experimental data consistently indicates that the aglycone form, Kaempferol, exhibits superior bioactivity across several key therapeutic areas, including antioxidant, anti-inflammatory, and anticancer effects. This difference is largely attributed to the presence of the arabinoside sugar moiety in the glycoside, which can hinder its interaction with molecular targets.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data (IC50 values) for Kaempferol and its glycosides in various in vitro assays. It is important to note that direct comparative data for this compound is limited. Therefore, data for other kaempferol glycosides, such as Kaempferol-3-O-rhamnoside, are included as a proxy to demonstrate the general trend of reduced efficacy in the glycosylated forms.
| Bioactivity | Assay | Kaempferol (Aglycone) | Kaempferol Glycosides (Proxy for this compound) | Reference Compound |
| Antioxidant Activity | DPPH Radical Scavenging | IC50: 5.318 µg/mL[1] | Kaempferol-3-O-alpha-L-rhamnoside - IC50: 14.6 µg/mL[2] | Luteolin - IC50: 2.099 µg/mL[1] |
| ABTS Radical Scavenging | IC50: 0.8506 µg/mL[1] | Kaempferol-7-O-glucoside - Weaker than Kaempferol[3] | Quercetin - IC50: 0.5083 µg/mL[1] | |
| Anti-inflammatory Activity | NO Inhibition in RAW 264.7 cells | Significant inhibition[3][4][5] | Kaempferol-3-O-β-rutinoside - Showed inhibition[6] | Curcumin - Showed inhibition[7] |
| Anticancer Activity | HepG2 (Liver Cancer) | IC50: 30.92 µM[3] | Kaempferol-3-O-rhamnoside - No effect[3] | - |
| CT26 (Colon Cancer) | IC50: 88.02 µM[3] | Kaempferol-3-O-rhamnoside - No effect[3] | - | |
| B16F1 (Melanoma) | IC50: 70.67 µM[3] | Kaempferol-3-O-rhamnoside - No effect[3] | - | |
| MDA-MB-231 (Breast Cancer) | IC50: 43 µmol/L | - | - | |
| A549 (Lung Cancer) | IC50: 87.3 µM (72h) | - | - | |
| H460 (Lung Cancer) | IC50: 43.7 µM (72h) | - | - |
Key Signaling Pathways
Kaempferol exerts its biological effects by modulating various signaling pathways. The diagrams below illustrate the inhibitory action of Kaempferol on the NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cancer.
References
- 1. Antioxidant Properties of Plant-Derived Phenolic Compounds and Their Effect on Skin Fibroblast Cells [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodamage attenuating potential of Nectandra hihua against UVB-induced oxidative stress in L929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | ROS | Antifection | TargetMol [targetmol.com]
A Head-to-Head Comparison of Kaempferol 3-O-arabinoside and Other Flavonoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Kaempferol (B1673270) 3-O-arabinoside and other prominent flavonoids, supported by experimental data and detailed methodologies. This document aims to facilitate informed decisions in the selection of flavonoid compounds for further investigation and therapeutic development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. A key determinant of a flavonoid's bioactivity is its structure, particularly the hydroxylation pattern of the aglycone and the nature and position of glycosidic residues. Kaempferol 3-O-arabinoside, a glycosylated form of the flavonol kaempferol, has garnered interest for its potential health benefits. This guide provides a comparative analysis of this compound against its aglycone, other kaempferol glycosides, and the well-studied flavonoids, quercetin (B1663063) and apigenin.
Comparative Analysis of Biological Activities
The biological efficacy of flavonoids is intricately linked to their chemical structure. Glycosylation, for instance, can significantly alter the antioxidant and anti-inflammatory potential of the parent aglycone. The following sections and tables summarize the available data to draw comparisons between this compound and its counterparts.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The presence and arrangement of hydroxyl groups on the flavonoid backbone are critical for this activity. Generally, the antioxidant activity of kaempferol glycosides is influenced by the sugar moiety attached. Some studies suggest that glycosylation can reduce the antioxidant activity compared to the aglycone, kaempferol.[1]
| Compound | Assay | IC50 (µM) | Reference |
| Kaempferol | DPPH | ~2.86 | [2] |
| Kaempferol-7-O-glucoside | DPPH | >100 | [1] |
| Kaempferol-3-O-rhamnoside | DPPH | >100 | [1] |
| Kaempferol-3-O-rutinoside | DPPH | >100 | [1] |
| This compound | DPPH | Data not available in comparative studies | |
| Quercetin | DPPH | ~2.5 | [3] |
| Kaempferol | ABTS | ~3.70 | [2] |
| Kaempferol-7-O-glucoside | ABTS | 27.6 | [1] |
| Kaempferol-3-O-rhamnoside | ABTS | >100 | [1] |
| Kaempferol-3-O-rutinoside | ABTS | >100 | [1] |
| This compound | ABTS | Data not available in comparative studies | |
| Quercetin | ABTS | Data not available in direct comparative studies |
Note: IC50 values are highly dependent on experimental conditions and should be compared within the same study for accurate assessment. The data presented is compiled from various sources and serves as a reference.
Anti-inflammatory Activity
Flavonoids exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins. Kaempferol and its glycosides have been shown to inhibit these pathways.[1][4] The substitution at the 3-hydroxyl position can impact the anti-inflammatory potency.
| Compound | Assay (Cell Line) | Effect | IC50 (µM) | Reference |
| Kaempferol | NO Production (RAW 264.7) | Inhibition | ~15.4 | [1] |
| α-rhamnoisorobin (Kaempferol-7-O-rhamnoside) | NO Production (RAW 264.7) | Inhibition | 37.7 | [1] |
| Afzelin (Kaempferol-3-O-rhamnoside) | NO Production (RAW 264.7) | Weak Inhibition | >100 | [1] |
| Kaempferitrin (Kaempferol 3,7-dirhamnoside) | NO Production (RAW 264.7) | No Inhibition | >100 | [1] |
| This compound | NO Production (RAW 264.7) | Data not available in comparative studies | ||
| Quercetin | NO Production (Chang Liver cells) | Inhibition | Data not available in direct comparative studies | [5] |
| Kaempferol | NF-κB Luciferase (HEK293) | Inhibition | Potent | [1] |
| α-rhamnoisorobin (Kaempferol-7-O-rhamnoside) | NF-κB Luciferase (HEK293) | Inhibition | More potent than Kaempferol | [1] |
Anticancer Activity
The anticancer properties of flavonoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis and metastasis. These effects are mediated through the modulation of various signaling pathways, including PI3K/Akt and MAPK/ERK. Kaempferol has demonstrated significant anticancer activity against various cancer cell lines.[6][7] The glycosylation pattern can influence the cytotoxic efficacy.
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| Kaempferol | HepG2 (Liver) | Antiproliferation | 30.92 | [1] |
| Kaempferol-7-O-glucoside | HepG2 (Liver) | No significant effect | >100 | [1] |
| Kaempferol-3-O-rhamnoside | HepG2 (Liver) | No significant effect | >100 | [1] |
| Kaempferol-3-O-rutinoside | HepG2 (Liver) | No significant effect | >100 | [1] |
| This compound | Various | Data not available in comparative studies | ||
| Kaempferol | HCT-116 (Colon) | Antiproliferation | 88.02 | [1] |
| Quercetin | HCT-116 (Colon) | Antiproliferation | Data not available in direct comparative studies | [8] |
| Apigenin | HCT-116 (Colon) | Antiproliferation | Data not available in direct comparative studies | |
| Kaempferol | B16F1 (Melanoma) | Antiproliferation | 70.67 | [1] |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and other flavonoids are underpinned by their interaction with complex intracellular signaling networks. Understanding these pathways is crucial for targeted drug development.
Anti-inflammatory Signaling Pathway
Anticancer Signaling Pathway
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible and comparative evaluation of flavonoid bioactivities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in an amber bottle to protect it from light.
-
Prepare stock solutions of the test flavonoids (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each flavonoid dilution.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the flavonoid that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test flavonoids for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no flavonoid) and a negative control (no LPS).
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant for the Griess assay, assess cell viability using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test flavonoids for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Workflow Diagrams
Conclusion
This guide provides a comparative overview of this compound and other flavonoids based on currently available scientific literature. The data suggests that while this compound possesses antioxidant properties, its potency relative to its aglycone and other flavonoids requires more direct comparative investigation. The structure-activity relationships highlighted herein underscore the importance of the flavonoid backbone and the nature of glycosidic substitutions in determining biological efficacy. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and execute further comparative studies in the pursuit of novel flavonoid-based therapeutics.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The potential of kaempferol in digestive system tumors: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACG Publications - Combination of Quercetin and Kaempferol Enhances in Vitro Cytotoxicity on Human Colon Cancer (HCT-116) Cells [acgpubs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Kaempferol 3-O-arabinoside
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Kaempferol 3-O-arabinoside, ensuring compliance with standard laboratory safety protocols.
Initial Hazard Assessment
Segregation and Collection of Waste
Proper segregation of chemical waste is fundamental to safe disposal. Do not mix this compound waste with other waste streams unless their compatibility is confirmed.
-
Solid Waste:
-
Place solid this compound, contaminated weighing papers, and used PPE (such as gloves) into a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure lid.
-
Label the container as "Hazardous Waste" and specify the contents: "this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, labeled hazardous liquid waste container.
-
If a flammable solvent was used, the waste must be stored in a designated flammable liquid storage cabinet.
-
Never dispose of liquid waste containing this compound down the drain[1].
-
Disposal Procedures
The recommended and safest method for the disposal of this compound waste is through your institution's Environmental Health and Safety (EHS) office.
-
Collection: Ensure all solid and liquid waste is collected in the appropriate, securely sealed, and clearly labeled containers as described above.
-
Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS office.
-
Provide Information: Furnish the EHS office with all available information about the compound, including its name, any known hazards from similar compounds, and the solvents used in the waste solutions.
It is generally not advisable to attempt to neutralize or chemically treat the waste in the laboratory without the proper expertise and facilities, and without explicit approval from your EHS office.
Summary of Disposal Options
The following table summarizes the appropriate and inappropriate disposal routes for this compound waste based on general laboratory safety guidelines.
| Disposal Route | Suitability for this compound | Rationale |
| Licensed Hazardous Waste Contractor | Recommended | Safest and most compliant method for potentially hazardous chemicals. Ensures proper handling and disposal according to regulations[2]. |
| Incineration | Possible (via contractor) | A potential disposal method for organic compounds, but must be carried out by a licensed facility[2]. |
| Sanitary Sewer (Drain Disposal) | Not Recommended | The hazards of the compound are not fully known, and discharge of potentially hazardous chemicals to the sewer is prohibited[1]. |
| Regular Trash | Not Recommended | Solid waste contaminated with a potentially hazardous chemical must be disposed of as hazardous waste[3]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Guide to Handling Kaempferol 3-O-arabinoside
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Kaempferol 3-O-arabinoside. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields[4] | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers[4] |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles[4] | - Chemical-resistant apron- Double gloving, especially when using organic solvents[4] |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.[4] | - Appropriate respiratory protection (consult your institution's safety officer for selection).[5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and dark place, as recommended for similar flavonoids.[4][6] The container should be tightly closed.[1]
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[4] Ensure adequate ventilation.[1]
-
Procedure:
-
Before starting, ensure the work area is clean and uncluttered.[4]
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder. Avoid creating dust.[1][4]
-
When dissolving, add the solvent to the powder slowly to prevent splashing.[4]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.[4]
-
Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[4] Do not pour down the drain.[1]
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations.[1]
Experimental Workflow
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
